Montelukast acyl-b-D-glucuronide
Description
BenchChem offers high-quality Montelukast acyl-b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast acyl-b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJRVQZUUOADNS-IIHPLMAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44ClNO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188717-17-1 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(1-((((1R)-1-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188717171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA2Y2Q9BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Biosynthesis and Stabilization of Montelukast Acyl-β-D-Glucuronide
A Technical Guide for CYP2C8 Inhibition Studies
Executive Summary: The Strategic Imperative
Montelukast (MTK) is widely recognized as a leukotriene receptor antagonist, but in the context of Drug Metabolism and Pharmacokinetics (DMPK), its significance lies in its phase II metabolite: Montelukast acyl-β-D-glucuronide (MTK-AG) .
Unlike the parent compound, MTK-AG acts as a potent, mechanism-based inhibitor (MBI) of CYP2C8 . This interaction mirrors the "Gemfibrozil Effect," where the glucuronide conjugate—not the parent—drives clinically significant drug-drug interactions (DDIs). Consequently, the ability to synthesize, stabilize, and characterize MTK-AG in vitro is a critical competency for evaluating CYP2C8 liability in drug development pipelines.
This guide provides a self-validating protocol for the enzymatic biosynthesis of MTK-AG, emphasizing the critical handling required to prevent acyl migration—a common failure point in glucuronide research.
Part 1: Mechanistic Foundation & Enzymology
The synthesis of MTK-AG is a conjugation reaction where glucuronic acid is transferred from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety of Montelukast.
Key Enzymatic Drivers:
-
Primary Catalyst: UGT1A3 is the dominant isoform responsible for MTK acyl-glucuronidation.
-
Minor Contributors: UGT1A1 and UGT1A9 show negligible activity compared to 1A3 at therapeutically relevant concentrations.
-
Reaction Type: Esterification (Acyl-glucuronidation). This bond is inherently labile and prone to nucleophilic attack or intramolecular rearrangement.
Diagram 1: The Bio-Synthetic & Inhibitory Pathway
The following diagram illustrates the synthesis of MTK-AG and its downstream impact on CYP2C8, highlighting the necessity of this workflow.
Caption: The enzymatic cascade from Montelukast parent to the CYP2C8-inactivating acyl-glucuronide metabolite.
Part 2: Strategic Reagents & Experimental Design
To ensure high yield and reproducibility, the reaction environment must be optimized for UGT activity while suppressing hydrolysis.
1. The Enzyme Source
-
Recombinant UGT1A3 (rUGT1A3): Preferred for high purity and simplified cleanup. It eliminates background noise from other metabolic pathways (e.g., CYPs).
-
Human Liver Microsomes (HLM): Acceptable, but requires specific activation (see below) and contains esterases that may prematurely hydrolyze the product.
2. The "Access" Factor: Alamethicin
Microsomal UGTs are lumenal enzymes. The active site is sequestered inside the endoplasmic reticulum vesicles.
-
Requirement: You must use Alamethicin (a pore-forming peptide) rather than detergents like Triton X-100.
-
Why? Detergents often inhibit UGT activity or disrupt the membrane too aggressively. Alamethicin creates specific pores that allow UDPGA entry without denaturing the enzyme.
3. Buffer & pH Strategy
-
Incubation pH: 7.4 (Tris-HCl or Potassium Phosphate). This is a compromise; UGTs work best here, but the product (MTK-AG) is unstable.
-
Quench pH: < 4.0. This is non-negotiable. You must acidify immediately to freeze the acyl migration.
Part 3: Step-by-Step Biosynthesis Protocol
Objective: Generate analytical-grade MTK-AG using rUGT1A3 Supersomes™.
Table 1: Reaction Mixture Components (Final Volume: 200 µL)
| Component | Stock Conc. | Final Conc. | Role |
| Buffer | 100 mM Tris-HCl (pH 7.4) | 50 mM | Maintains physiological pH for catalysis. |
| MgCl₂ | 100 mM | 5 mM | Essential cofactor for UGT functionality. |
| Alamethicin | 5 mg/mL (in solvent) | 25 µg/mg protein | Pore-former to permeabilize microsomes. |
| rUGT1A3 | Variable | 0.5 - 1.0 mg/mL | The catalyst. |
| Montelukast | 10 mM (in DMSO) | 50 - 100 µM | Substrate. Keep DMSO < 1%. |
| UDPGA | 20 mM | 2 - 5 mM | Cofactor (Glucuronic acid donor). |
| Saccharolactone | 100 mM | 5 mM | (Optional) Inhibits β-glucuronidase if using HLM. |
Detailed Workflow
Step 1: Pre-Incubation (Membrane Permeabilization)
-
Thaw rUGT1A3 on wet ice.
-
Mix Buffer, MgCl₂, and Alamethicin in a microcentrifuge tube.
-
Add rUGT1A3.
-
Critical: Incubate on wet ice for 15 minutes . This allows Alamethicin to form pores in the microsomal membrane, granting the cofactor access to the active site.
Step 2: Substrate Addition
-
Add Montelukast (substrate) to the mixture.[1]
-
Pre-warm the mixture to 37°C for 3 minutes.
Step 3: Reaction Initiation
-
Start the reaction by adding UDPGA .[2]
-
Incubate at 37°C in a shaking water bath.
-
Duration: 30–60 minutes. (Do not exceed 60 mins without checking stability; product hydrolysis may compete with formation).
Step 4: Acidic Quench (The Stabilization Step)
-
Stop reaction by adding an equal volume (200 µL) of ice-cold Acetonitrile containing 1% Formic Acid .
-
Why Acid? The formic acid lowers the pH to ~3.0. This protonates the carboxyl group and prevents the nucleophilic attack required for acyl migration.
-
Vortex immediately and place on ice.
Step 5: Extraction
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant.
-
Storage: If not analyzing immediately, store at -80°C. Never store at 4°C or room temperature.
Diagram 2: Experimental Workflow & Checkpoints
Caption: Step-by-step biosynthesis workflow emphasizing the critical acidic quench step.
Part 4: Characterization & Validation
To confirm the identity of MTK-AG and ensure no acyl migration has occurred, use LC-MS/MS.
1. Chromatographic Separation
Acyl migration results in isomers (2-, 3-, and 4-O-acyl glucuronides) that are chromatographically distinct from the biosynthetic 1-β-O-acyl glucuronide.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: The 1-β-glucuronide typically elutes before the parent Montelukast but after the migrated isomers in many gradients.
-
Success Criteria: A single sharp peak for the metabolite. Multiple peaks indicate degradation/migration.
2. Mass Spectrometry Transitions
-
Ionization: ESI Negative mode (preferred for glucuronides) or Positive mode.
-
Precursor Ion: [M+H]+ = 762.3 (approx).
-
Fragment: Loss of glucuronic acid moiety (-176 Da).
-
Diagnostic: The presence of the glucuronide moiety confirms conjugation.
3. Self-Validating Control
Run a "Minus-UDPGA" control.
-
Result: Should show Montelukast parent peak only.
-
If peak appears in control: Possible contamination or non-enzymatic reaction (unlikely for glucuronides).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Inufficient pore formation. | Increase Alamethicin pre-incubation time or concentration. |
| Multiple Peaks (Isomers) | Acyl migration occurred. | Check Quench pH (must be <4). Keep samples on ice. Reduce incubation time. |
| Parent Depletion Low | Enzyme inactivity. | Ensure MgCl₂ is present. Verify UDPGA quality (it degrades upon freeze-thaw). |
References
-
VandenBrink, B. M., et al. (2011). Evaluation of CYP2C8 Inhibition In Vitro: Utility of Montelukast as a Selective CYP2C8 Probe Substrate.[3][4][5] Drug Metabolism and Disposition.[5][6][7][8][9][10][11][12] Link
-
Hirvensalo, P., et al. (2017). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics.[6][13][14] Clinical Pharmacology & Therapeutics.[6] Link
-
Karonen, T., et al. (2012). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases.[3][6] Drug Metabolism and Disposition.[5][6][7][8][9][10][11][12] Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Shipkova, M., et al. (2000).[2] Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics.[6][13] Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of human cytochrome P4502C8 by montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Making sure you're not a bot! [helda.helsinki.fi]
- 14. researchgate.net [researchgate.net]
Chemical structure and properties of Montelukast acyl-β-D-glucuronide
An In-Depth Technical Guide to the Chemical Structure and Properties of Montelukast Acyl-β-D-glucuronide
Foreword
As a Senior Application Scientist, my focus extends beyond mere data generation to a deeper understanding of the entire lifecycle of a xenobiotic within a biological system. Montelukast, a cornerstone in asthma therapy, presents a fascinating case study in drug metabolism. While the parent molecule's pharmacology is well-understood, its metabolic fate is critical for a complete safety and efficacy profile. This guide delves into the chemistry, enzymology, and analytical science of its principal Phase II metabolite, Montelukast acyl-β-D-glucuronide (M1). Our exploration is designed not as a rigid protocol, but as a foundational document for researchers, providing both the "how" and, more importantly, the "why" behind the scientific approach to characterizing this important metabolite.
The Metabolic Journey of Montelukast: From Parent Drug to Glucuronide Conjugate
Montelukast is a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist used for the management of asthma and allergic rhinitis.[1][2][3] Upon oral administration, it is extensively metabolized, primarily by the liver, before excretion.[3][4] The metabolic clearance of montelukast involves a sophisticated interplay of both Phase I and Phase II enzymatic reactions.
Phase I Oxidation: The initial metabolic steps are oxidative, catalyzed by the cytochrome P450 (CYP) enzyme superfamily.
-
CYP2C8 and CYP2C9 are the main enzymes responsible for hydroxylating the methyl group on the phenylpropanol side chain (36-hydroxylation), a key step leading to further oxidation.[5][6][7]
-
CYP3A4 primarily catalyzes sulfoxidation and hydroxylation at the 21-position.[1][5][7]
Phase II Glucuronidation: A significant pathway for montelukast clearance is direct conjugation of the parent molecule's carboxylic acid group with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), forms an acyl-β-D-glucuronide , designated as metabolite M1.[2][5][8] This process dramatically increases the molecule's polarity, facilitating its elimination from the body, almost exclusively via the bile.[4][9] In vitro studies have pinpointed UGT1A3 as the exclusive enzyme responsible for this direct glucuronidation.[5][7][8]
The causality behind this dual-pathway metabolism is rooted in the drug's structure. The presence of multiple lipophilic sites makes it a substrate for oxidative enzymes, while the carboxylic acid moiety provides a direct handle for conjugation, a common and efficient detoxification route for acidic drugs.
Chemical Structure and Physicochemical Properties
A precise understanding of a metabolite's structure is fundamental to any further investigation. Montelukast acyl-β-D-glucuronide is formed by the creation of an ester linkage between the carboxyl group of montelukast and the C1-hydroxyl group of β-D-glucuronic acid.
| Property | Value | Source |
| Chemical Name | (2S,3S,4S,5R,6S)-6-(2-(1-((((R)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | [10] |
| CAS Number | 188717-17-1 | [10][11][12][13] |
| Molecular Formula | C₄₁H₄₄ClNO₉S | [11][13] |
| Molecular Weight | 762.31 g/mol | [11][12][13] |
Structural Considerations and Stability
The defining feature of this metabolite is the acyl glucuronide bond. This functional group is known to be potentially reactive. It can undergo two primary non-enzymatic reactions:
-
Hydrolysis: Cleavage of the ester bond, reverting the metabolite back to the parent drug (montelukast) and glucuronic acid.
-
Acyl Migration: An intramolecular rearrangement where the acyl group (montelukast) migrates from the C1 position of the glucuronic acid moiety to adjacent hydroxyl groups (C2, C3, or C4), forming positional isomers.
The potential for these reactions makes handling and analysis of acyl glucuronides a significant challenge. However, some studies suggest that the montelukast acyl-β-D-glucuronide is relatively stable and does not readily undergo isomerization, a property attributed to steric hindrance from the bulky montelukast structure.[5] This insight is critical; a stable metabolite is less likely to form covalent adducts with proteins, a mechanism associated with idiosyncratic drug toxicity. The self-validating principle here demands that any analytical protocol must account for this potential instability, typically by maintaining samples at low temperatures and acidic pH to minimize hydrolysis.
Analytical Workflow: Quantification by LC-MS/MS
The quantification of drug metabolites in complex biological matrices like plasma or bile necessitates a highly selective and sensitive analytical technique. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. The protocol described below is a self-validating system designed for robustness and accuracy.
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and effective method for removing the bulk of proteins from plasma, which would otherwise interfere with the analysis.
-
Procedure:
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Montelukast-d6). The acidic condition helps to stabilize the acyl glucuronide.[5]
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
2. Chromatographic Separation:
-
Rationale: Chromatographic separation is essential to resolve the metabolite from the parent drug, other metabolites, and endogenous matrix components, preventing ion suppression in the mass spectrometer.
-
Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for its ability to retain and separate moderately polar to nonpolar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 20% B to 95% B over 5 minutes is a good starting point.
-
Column Temperature: 40°C.
-
3. Mass Spectrometric Detection:
-
Rationale: Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative, depending on which provides a better signal.
-
MRM Transitions: The specific mass-to-charge (m/z) transitions must be optimized by infusing a pure standard of the analyte.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Montelukast | 586.2 | 568.2 | Positive (ESI+) |
| Montelukast Acyl-β-D-glucuronide | 762.3 | 586.2 (loss of glucuronide) | Positive (ESI+) |
| Montelukast-d6 (IS) | 592.3 | 574.2 | Positive (ESI+) |
(Note: These m/z values are examples and should be empirically determined on the specific instrument used).[14]
Pharmacogenomic and Clinical Implications
The formation of Montelukast acyl-β-D-glucuronide is highly dependent on the activity of the UGT1A3 enzyme.[5][15] Genetic variations (polymorphisms) in the UGT1A3 gene can lead to significant inter-individual differences in enzyme expression and activity. For instance, the UGT1A3*2 allele has been associated with increased UGT1A3 expression, leading to faster glucuronidation of montelukast.[15][16] This results in a lower area under the plasma concentration-time curve (AUC) for the parent drug, montelukast, and a corresponding increase in the formation of the M1 metabolite.[15][16]
This pharmacogenomic link is a prime example of why characterizing metabolic pathways is essential. For a drug like montelukast, such variability could potentially impact clinical efficacy. A patient who is a "rapid metabolizer" due to their UGT1A3 genotype may have lower systemic exposure to the active drug, which could influence therapeutic outcomes.
Conclusion
Montelukast acyl-β-D-glucuronide is more than a simple metabolic byproduct; it is a key piece in the pharmacokinetic puzzle of montelukast. Its formation via UGT1A3 represents a major clearance pathway, the efficiency of which is subject to genetic variability. While its acyl linkage presents analytical challenges due to potential instability, validated LC-MS/MS methods provide the necessary sensitivity and specificity for its reliable quantification. For drug development professionals, understanding the structure, properties, and enzymatic origin of such metabolites is paramount for building a comprehensive picture of a drug's disposition, predicting inter-patient variability, and ensuring a complete safety assessment.
References
-
Cardoso, F., et al. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 44(3), 394-403. [Link]
-
Chiba, M., et al. (1997). Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans. Drug Metabolism and Disposition, 25(9), 1022-1031. [Link]
-
Hirvensalo, M., et al. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 104(6), 1193-1203. [Link]
-
Bio-Montelukast Product Monograph. (2021). Bio-Montelukast. [Link]
-
Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287. [Link]
-
ClinPGx. montelukast. [Link]
-
Al-Karmalawy, A. A., et al. (2021). Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium 5 mg Chewable Tablets in Healthy Egyptian Volunteers. Drug Design, Development and Therapy, 15, 1063–1071. [Link]
-
FDA. (2012). Singulair (Montelukast Sodium) Label. [Link]
-
Patel, J. & Moua, M. (2023). Montelukast. StatPearls. [Link]
-
Hirvensalo, M., et al. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. ResearchGate. [Link]
-
Marques, C., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. International Journal of Molecular Sciences, 23(17), 9580. [Link]
-
Filppula, A. M., et al. (2012). Re-evaluation of the role of CYP2C8, CYP2C9 and CYP3A4 in the metabolism of montelukast. ResearchGate. [Link]
-
ResearchGate. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]
-
Cleanchem. Montelukast Acyl-b-D-Glucuronide Acetate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281040, Montelukast. [Link]
-
Lee, Y., et al. (2020). Novel montelukast sodium-loaded clear oral solution prepared with hydroxypropyl-β-cyclodextrin as a solubilizer and stabilizer: Enhanced stability and bioequivalence to commercial granules in rats. ResearchGate. [Link]
-
SIELC Technologies. (2018). HPLC Method for Analysis of Montelukast. [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]
-
ResearchGate. Boxplots of the effects of UGT1A32, *3, and 6 haplotypes on UGT1A3.... [Link]
-
Cardoso, F., et al. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. PubMed. [Link]
-
Said, R. (2023). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 19(2), 163-175. [Link]
-
P, S., et al. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science, 53(5), 786-792. [Link]
-
Kumar, A., et al. (2012). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 24(10), 4537-4542. [Link]
-
Patil, V. B., et al. (2023). Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”. International Journal of Pharmaceutical Research and Applications, 8(3), 1184-1193. [Link]
-
Pharmaffiliates. Montelukast-impurities. [Link]
-
Doshi, D. J., et al. (2009). Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. Indian Journal of Pharmaceutical Sciences, 71(5), 579-582. [Link]
-
Al-Majdoub, Z. M., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 13(12), 2008. [Link]
- Google Patents. (2015). A stable montelukast solution.
-
Cha, J. Y., et al. (2017). Colloidal properties of montelukast sodium nasal spray. Indico Global. [Link]
-
Pharmaffiliates. Montelukast Acyl-b-D-glucuronide. [Link]
-
Mokhtari Aliabad, J. (2017). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]
Sources
- 1. Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Montelukast acyl-b-D-glucuronide | CAS 188717-17-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. klivon.com [klivon.com]
- 13. vivanls.com [vivanls.com]
- 14. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Identification of Montelukast Acyl-β-D-glucuronide in Human Plasma: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Montelukast, a potent cysteinyl leukotriene receptor antagonist, undergoes extensive metabolism following oral administration.[1] One of its key metabolic pathways is direct conjugation to form Montelukast acyl-β-D-glucuronide (M1).[2][3] As a class, acyl glucuronides (AGs) are reactive metabolites that present significant bioanalytical challenges due to their inherent instability.[4][5][6] Their tendency to undergo hydrolysis back to the parent drug and intramolecular acyl migration can lead to inaccurate quantification and misinterpretation of pharmacokinetic data.[6][7] This guide provides a comprehensive, technically-grounded framework for the successful identification and characterization of Montelukast acyl-β-D-glucuronide in human plasma. We will move beyond rote protocols to explore the causal reasoning behind critical experimental choices, ensuring a robust and self-validating analytical approach.
The Scientific Imperative: Why Acyl Glucuronide Analysis Demands Precision
Glucuronidation is a major Phase II metabolic pathway, typically associated with detoxification and excretion.[8] However, when a drug's carboxylic acid moiety is conjugated, the resulting acyl glucuronide is an electrophilic species.[9] This reactivity is the root of the analytical challenge and has been implicated in the toxicity of some carboxylic acid-containing drugs.[5][8]
The primary challenges in analyzing Montelukast acyl-β-D-glucuronide are:
-
Chemical Instability: AGs are susceptible to pH- and temperature-dependent hydrolysis, reverting to the parent drug (Montelukast).[6][10] This can artificially inflate the measured concentration of the parent drug while underestimating the metabolite.
-
Intramolecular Rearrangement (Acyl Migration): The acyl group can migrate from the 1-β position to the 2-, 3-, and 4-positions of the glucuronic acid moiety.[9][11] These isomers may have different chromatographic and mass spectrometric behaviors, complicating analysis.
-
In-Source Fragmentation: During mass spectrometric analysis, the glucuronide bond can cleave within the ion source, generating the same parent ion as the aglycone (Montelukast).[5][7] This interference is a major potential source of analytical error.
Understanding these instability pathways is not merely academic; it is the foundation upon which a reliable bioanalytical method is built.
The Analytical Workflow: A Self-Validating System
A successful workflow for AG analysis is a system where each step is designed to mitigate the inherent challenges. The process must prioritize the stabilization of the analyte from the moment of collection through to final analysis.
Protocol: Plasma Sample Collection and Stabilization
Causality: The primary goal is to immediately arrest enzymatic and chemical degradation of the acyl glucuronide.[4] Lowering the temperature slows enzymatic activity, while acidification to a pH of ~2.5-4.0 significantly inhibits hydrolysis.[10][12]
Step-by-Step Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediate Cooling: Place the blood tubes in an ice-water bath immediately after collection.[12]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at ~1500 x g for 10 minutes at 4°C to separate the plasma.
-
Acidification: Transfer the plasma to a clean polypropylene tube. For every 1 mL of plasma, add a pre-determined volume of a stabilizing buffer (e.g., 2 M citrate buffer) to lower the pH to the target range.[12] The exact ratio should be validated.
-
Storage: Immediately flash-freeze the acidified plasma samples and store them at -60°C or lower until analysis.[12]
Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
Causality: Human plasma is a complex matrix. A robust extraction is required to remove proteins and phospholipids that can cause ion suppression in the mass spectrometer and foul the analytical column. SPE provides a cleaner extract compared to simple protein precipitation. A mixed-mode or polymeric sorbent is often effective for capturing both the parent drug and its more polar glucuronide metabolite.
Step-by-Step Protocol:
-
Thawing: Thaw the stabilized plasma samples in an ice-water bath.
-
Internal Standard (IS) Spiking: Spike the plasma with an internal standard solution. A stable isotope-labeled version of the analyte (e.g., Montelukast-d6 acyl glucuronide) is ideal. If unavailable, Montelukast-d6 can be used.[13][14]
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to the plasma, vortex thoroughly, and centrifuge to pellet the precipitated proteins. This step removes the bulk of the protein and improves SPE efficiency.
-
SPE Conditioning: Condition a mixed-mode SPE plate/cartridge (e.g., polymeric cation exchange) with methanol followed by acidified water.
-
Loading: Dilute the supernatant from the protein precipitation step with acidified water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in acidified water) to remove interferences.
-
Elution: Elute the analytes (Montelukast and its glucuronide) with a strong organic solvent, often containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction with the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis: The Core of Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying Montelukast acyl glucuronide.
Causality: Chromatographic separation is essential to resolve the metabolite from the parent drug and other isomers, minimizing ion suppression and preventing misidentification. Tandem mass spectrometry provides the selectivity and sensitivity needed to detect low-level metabolites in a complex matrix and the structural information required for confident identification.
Liquid Chromatography
A reversed-phase C18 or C8 column is typically used.[13][15][16] A fast gradient elution is preferred to ensure sharp peaks and a short run time.
| Parameter | Recommended Setting | Rationale |
| Column | C18, < 3 µm particle size (e.g., 50 x 2.1 mm) | Provides good hydrophobic retention for Montelukast and its metabolite. Small particles improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures good ionization (protonation) in positive ESI mode. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for analytical scale columns. |
| Gradient | Start at low %B, ramp quickly to high %B | Elutes the more polar glucuronide first, followed by the parent drug. |
Tandem Mass Spectrometry (MS/MS)
Analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification and characterization.
Identification Strategy:
-
Full Scan Analysis: First, acquire full scan mass spectra to find the protonated molecular ion [M+H]⁺ of the suspected glucuronide. For Montelukast (MW ≈ 586.2), the glucuronide (MW ≈ 762.3) should appear at m/z 763.3.
-
Product Ion Scan: Perform a product ion scan on the precursor ion at m/z 763.3. The key diagnostic evidence is the neutral loss of 176 Da (the glucuronic acid moiety), resulting in a prominent product ion at m/z 586.2, which corresponds to the parent Montelukast.[5] Other fragment ions can provide further structural confirmation.
-
MRM Transition Development: Once confirmed, set up MRM transitions for quantification.
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Typical Collision Energy |
| Montelukast | 586.2 | 568.2 | 25-35 eV |
| Montelukast Acyl Glucuronide | 763.3 | 586.2 | 15-25 eV |
| Montelukast-d6 (IS) | 592.3 | 574.2 | 25-35 eV |
Note: Specific m/z values and collision energies must be optimized on the specific instrument used. The 586.2 -> 568.2 transition for Montelukast is cited from literature.[13]
Conclusion: Ensuring Data Integrity
The identification of Montelukast acyl-β-D-glucuronide in human plasma is a complex but achievable task. Success hinges on a deep understanding of the analyte's inherent instability and the implementation of a meticulously controlled analytical workflow designed to preserve its integrity. From immediate sample stabilization at the point of collection to the use of confirmatory MS/MS fragmentation patterns, each step must be executed with a clear understanding of its scientific purpose. By adopting this causality-driven approach, researchers can generate accurate and reliable data, providing crucial insights into the metabolism and disposition of Montelukast.
References
-
Finch, C. E., et al. (2018). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition. Available at: [Link]
-
Shimada, H., et al. (2025). Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Xu, X., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis. Available at: [Link]
-
Shimada, H., et al. (2025). Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity. ResearchGate. Available at: [Link]
-
Ji, Q. C., et al. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography. Available at: [Link]
-
Miyauchi, S., et al. (2022). Species differences in liver microsomal hydrolysis of acyl glucuronide in humans and rats. Xenobiotica. Available at: [Link]
-
Xu, X., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. ResearchGate. Available at: [Link]
-
Iyer, R. A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition. Available at: [Link]
-
Regan, S. L., & Dickinson, R. G. (2000). Hepatic disposition of electrophilic acyl glucuronide conjugates. Drug Metabolism Reviews. Available at: [Link]
-
Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition. Available at: [Link]
-
Shipkova, M., et al. (2000). Determination of the Acyl Glucuronide Metabolite of Mycophenolic Acid in Human Plasma by HPLC and Emit. Clinical Chemistry. Available at: [Link]
-
Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Available at: [Link]
-
Iyer, R. A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. ResearchGate. Available at: [Link]
-
Nishikawa, M., et al. (2019). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis. Available at: [Link]
-
Bio-Montelukast Product Monograph. (2021). Available at: [Link]
-
Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs. Available at: [Link]
-
PharmGKB. montelukast. Available at: [Link]
-
Shipkova, M., et al. (2000). Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit. Therapeutic Drug Monitoring. Available at: [Link]
-
Filppula, A. M. (2014). Pharmacokinetic of montelukast and zafirlukast as affected by cyp inhibitors. HELDA - University of Helsinki. Available at: [Link]
-
Woolf, E., et al. (2010). Blood-Plasma Partitioning Effects During Dried Blood Spotting-Plasma Cross-Validation. Cureus. Available at: [Link]
-
Vaidya, V. V., et al. (2007). A new liquid-liquid extraction method for determination of Montelukast in small volume human plasma by reverse phase HPLC. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-Shehri, M. M., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Sripalakit, P., et al. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science. Available at: [Link]
-
Al-Subaie, A., et al. (2022). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis. Available at: [Link]
-
Laha, T. K., & Mishra, A. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica. Available at: [Link]
-
Thermo Fisher Scientific. (2013). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. ResearchGate. Available at: [Link]
-
Alsarra, I. A., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of the Chinese Chemical Society. Available at: [Link]
-
Shimadzu Corporation. (2021). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Available at: [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatic disposition of electrophilic acyl glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 13. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Montelukast Acyl-β-D-Glucuronide
Executive Summary
This application note details a robust, validated LC-MS/MS protocol for the quantification of Montelukast Acyl-β-D-Glucuronide (M-Glu) in human plasma. Unlike the stable parent drug, Montelukast, the acyl-glucuronide metabolite presents unique bioanalytical challenges due to its inherent chemical instability and propensity for acyl migration at physiological pH.
Why this matters: Montelukast is a probe substrate for CYP2C8 . While oxidative metabolites are common, the direct glucuronidation pathway (mediated by UGT1A3) is a critical clearance route. Accurate quantification of M-Glu is essential for assessing CYP2C8/UGT drug-drug interactions (DDIs) and evaluating the safety of acyl-glucuronide reactive metabolites, which are linked to idiosyncratic drug toxicity (IDT).
Scientific Background & Mechanistic Insight
The Instability Challenge
Acyl glucuronides are ester conjugates. At neutral or basic pH (blood/plasma pH 7.4), they undergo two primary degradation pathways:
-
Hydrolysis: Reverting to the parent drug (Montelukast), leading to overestimation of the parent and underestimation of the metabolite.
-
Acyl Migration: The drug moiety migrates from the 1-β position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are often resistant to enzymatic hydrolysis and can bind covalently to plasma proteins.
The Solution: This protocol utilizes a Strict Acidification Strategy immediately upon plasma separation to lock the metabolite in its 1-β configuration.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Montelukast, highlighting the specific target of this method.
Figure 1: Metabolic pathway of Montelukast showing the formation of the target Acyl-Glucuronide and its degradation risks.
Method Development Strategy
Internal Standard Selection
-
Primary Choice: Montelukast-d6 Acyl-Glucuronide (Ideal but expensive/rare).
-
Practical Choice: Montelukast-d6 (Parent IS).[1]
-
Note: When using the parent IS for the metabolite, ensure the chromatographic run is long enough to prevent ion suppression differences, as the IS and analyte will elute at different times.
-
Chromatographic Separation (Critical)
We utilize a C18 column with a specific gradient. Isocratic elution is often insufficient to resolve the 1-β-acyl glucuronide from its migrated isomers.
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (100 x 2.0 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Acidic pH suppresses silanol activity and stabilizes the AG on-column.
-
Mobile Phase B: Acetonitrile (100%).
Detailed Experimental Protocol
Materials & Reagents
-
Montelukast Sodium (Reference Standard).
-
Montelukast Acyl-β-D-Glucuronide (Synthetic Standard).[2]
-
Stabilizer: 1.0 M Citrate Buffer (pH 3.0).
-
Solvents: LC-MS Grade Acetonitrile, Methanol, Formic Acid.
Stock Solution Preparation
-
M-Glu Stock (1 mg/mL): Dissolve in acetonitrile:water (50:50) containing 0.1% formic acid.[2] Do not use pure methanol as it can promote transesterification. Store at -80°C.
-
Internal Standard Stock (1 mg/mL): Dissolve Montelukast-d6 in methanol.
Sample Preparation: Acidified Protein Precipitation (PPT)
This workflow is designed to minimize temperature and pH excursions.
Figure 2: Step-by-step sample preparation workflow emphasizing the critical acidification step.
LC-MS/MS Conditions
Liquid Chromatography:
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column Temp: 30°C.
-
Flow Rate: 0.3 mL/min.
-
Gradient Profile:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
4.0 min: 90% B (Elute Analyte)
-
5.0 min: 90% B
-
5.1 min: 20% B
-
7.0 min: 20% B (Re-equilibration)
-
Mass Spectrometry:
-
Instrument: SCIEX Triple Quad 6500+ or Thermo Altis.
-
Source Temp: 500°C.
-
Spray Voltage: 5500 V.
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (V) | Purpose |
| Montelukast AG | 762.3 | 422.2 | 50 | 35 | Quantifier |
| Montelukast AG | 762.3 | 586.2 | 50 | 25 | Qualifier |
| Montelukast-d6 | 592.3 | 574.3 | 50 | 30 | IS (Parent) |
| Montelukast | 586.2 | 568.2 | 50 | 30 | Monitor (Optional) |
Note on Transitions: The transition m/z 762 -> 586 corresponds to the loss of the glucuronic acid moiety (-176 Da). The transition m/z 762 -> 422 corresponds to a specific fragment of the montelukast backbone, providing higher specificity than the neutral loss.
Validation Criteria & Expected Results
The method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.[4]
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ: 1.0 ng/mL (S/N > 10).
-
Regression: Weighted (1/x²) linear regression.
Stability Assessment (Crucial)
You must demonstrate stability under "Acidified" vs "Non-Acidified" conditions.
| Stability Test | Condition | Acceptance Criteria |
| Benchtop | 4 hours at 4°C (Acidified) | ±15% of nominal |
| Freeze-Thaw | 3 cycles at -80°C (Acidified) | ±15% of nominal |
| Autosampler | 24 hours at 10°C | ±15% of nominal |
| Conversion Check | Incubate M-Glu in pH 7.4 plasma at 37°C | Monitor formation of Parent (586.2) |
Troubleshooting & Best Practices
-
Ghost Peaks: If you see a peak for Montelukast (586.2) in a pure M-Glu standard injection, it indicates in-source fragmentation . Lower the Declustering Potential (DP) or Cone Voltage to minimize this.
-
Isomer Merging: If the 1-β peak shoulders with later eluting peaks, your gradient is too steep. Shallow the gradient between 2 and 4 minutes.
-
Carryover: Montelukast is highly lipophilic ("sticky"). Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[2]
References
-
Filppula, A. M., et al. (2011). Reevaluation of the microsomal metabolism of montelukast – major contribution by CYP2C8 at clinically relevant concentrations. Drug Metabolism and Disposition.[6][7]
-
VandenBrink, B. M., et al. (2011). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition.[6][7]
-
European Bioanalysis Forum (EBF). (2012).[6] Stabilisation of Clinical Samples: Acylglucuronide metabolites.[6]
-
Karonen, T., et al. (2010). Gemfibrozil markedly increases the plasma concentrations of montelukast: a previously unrecognized role for CYP2C8. Clinical Pharmacology & Therapeutics.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. e-b-f.eu [e-b-f.eu]
- 7. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Glucuronidation Assay of Montelukast
Introduction: The Significance of Montelukast Glucuronidation
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is widely prescribed for the management of asthma and allergic rhinitis.[1][2][3] Understanding its metabolic fate is crucial for predicting drug-drug interactions (DDIs) and inter-individual variability in patient response. While Phase I metabolism of montelukast is mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C8, CYP2C9, and CYP3A4, direct conjugation with glucuronic acid, a Phase II metabolic pathway, plays a significant role in its clearance.[2][4][5][6]
Specifically, the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme UGT1A3 has been identified as the primary catalyst for the direct glucuronidation of montelukast, forming an acyl-glucuronide.[2][4][5][6][7] In vitro studies suggest that this glucuronidation pathway may be more significant to the overall metabolism of montelukast than P450-mediated oxidation.[4][8] Therefore, a robust and reliable in vitro glucuronidation assay is an indispensable tool for drug development professionals to characterize the metabolic profile of montelukast and to assess its potential for DDIs.[9]
This application note provides a detailed protocol for conducting an in vitro glucuronidation assay of montelukast using human liver microsomes (HLMs) and recombinant human UGT1A3 enzyme. It offers insights into experimental design, execution, and data interpretation, grounded in established scientific principles.
Core Principles of the Assay
The in vitro glucuronidation assay quantifies the formation of montelukast glucuronide over time in the presence of a UGT-containing enzyme source, the substrate (montelukast), and the essential cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA).[10] The reaction is initiated by the addition of UDPGA and terminated at a specific time point. The amount of montelukast glucuronide formed is then measured using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11][12]
To ensure the integrity of the results, it is critical to establish linear reaction conditions with respect to both time and protein concentration.[13][14] This ensures that the measured reaction rate is representative of the initial velocity and is not limited by substrate depletion or enzyme saturation. Additionally, the use of alamethicin, a pore-forming peptide, is often necessary when using microsomes to disrupt the membrane and allow UDPGA access to the UGT active site within the lumen.[13][14][15]
Materials and Reagents
| Reagent | Supplier/Grade | Notes |
| Montelukast | Sigma-Aldrich or equivalent | Purity >98% |
| Montelukast-d6 | Toronto Research Chemicals or equivalent | Internal Standard for LC-MS/MS |
| Pooled Human Liver Microsomes (HLMs) | Corning, Sekisui XenoTech, or equivalent | Characterized for UGT activity |
| Recombinant Human UGT1A3 | Corning, BD Biosciences, or equivalent | Expressed in a suitable system (e.g., baculovirus-infected insect cells) |
| Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt | Sigma-Aldrich or equivalent | Cofactor for the glucuronidation reaction |
| Alamethicin | Sigma-Aldrich or equivalent | To permeabilize microsomal vesicles |
| Tris-HCl Buffer (1 M, pH 7.4) | Fisher Scientific or equivalent | |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich or equivalent | |
| Acetonitrile (ACN) | LC-MS Grade | For reaction termination and sample preparation |
| Formic Acid | LC-MS Grade | For mobile phase preparation |
| Ammonium Formate | LC-MS Grade | For mobile phase preparation |
| Water | LC-MS Grade | |
| 96-well plates | Polypropylene, V-bottom | For incubations |
Experimental Workflow
The following diagram illustrates the key steps in the in vitro glucuronidation assay for montelukast.
Caption: Workflow for the in vitro glucuronidation of montelukast.
Detailed Protocol
Preparation of Stock Solutions
-
Montelukast Stock Solution (10 mM): Dissolve an appropriate amount of montelukast in dimethyl sulfoxide (DMSO).
-
UDPGA Stock Solution (50 mM): Dissolve UDPGA in water. Prepare fresh or store in small aliquots at -80°C.
-
Tris-HCl Buffer (0.1 M, pH 7.4): Prepare a working solution of 0.1 M Tris-HCl containing 5 mM MgCl2.[4][8]
-
Alamethicin Stock Solution (5 mg/mL): Dissolve alamethicin in ethanol.
-
Internal Standard (IS) Working Solution: Prepare a solution of Montelukast-d6 in acetonitrile at a suitable concentration (e.g., 100 ng/mL) for reaction termination.
Optimization of Assay Conditions
To ensure the validity of kinetic data, it is imperative to determine the linear range for both protein concentration and incubation time.
-
Protein Linearity: Incubate a fixed, saturating concentration of montelukast (e.g., 25 µM) with varying concentrations of HLM or recombinant UGT1A3 protein (e.g., 0.025 to 0.5 mg/mL) for a fixed time (e.g., 30 minutes).[4][8] Plot the rate of glucuronide formation against protein concentration to identify the linear range.
-
Time Linearity: Incubate a fixed concentration of montelukast with a protein concentration from the linear range for varying time points (e.g., 5, 15, 30, 60 minutes). Plot the amount of glucuronide formed against time to determine the period during which the reaction rate is linear.
Incubation Procedure
The following protocol is based on established methods for montelukast glucuronidation.[4][8]
-
Prepare the Incubation Mixture: In a 96-well plate, prepare the reaction mixture (final volume of 200 µL) as described in the table below. It is recommended to prepare a master mix of the common reagents.
| Component | Final Concentration | Volume (µL) for 200 µL reaction |
| 0.1 M Tris-HCl (pH 7.4) with 5 mM MgCl2 | As needed | Varies |
| Alamethicin (for HLMs) | 50 µg/mg protein | Varies |
| HLM or rUGT1A3 | 0.025 - 0.25 mg/mL | Varies |
| Montelukast | 0.05 - 25 µM | Varies |
| UDPGA | 5 mM | 20 |
-
Pre-incubation: Pre-incubate the plate containing the buffer, enzyme, and montelukast at 37°C for 3-5 minutes in a shaking water bath.[13]
-
Initiation: Initiate the reaction by adding 20 µL of 50 mM UDPGA stock solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time within the linear range (e.g., 30 minutes).[4][8]
-
Termination: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard (Montelukast-d6).
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Note on Montelukast Handling: Montelukast is sensitive to light, therefore, all procedures should be performed under reduced light conditions to prevent photodegradation.[8][16]
LC-MS/MS Analysis
The quantification of montelukast and its glucuronide metabolite is typically achieved using a validated LC-MS/MS method.[11][12]
-
Chromatographic Separation: A C18 column is commonly used with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate, pH 4.0) and an organic component (e.g., acetonitrile).[11]
-
Mass Spectrometric Detection: Detection is performed in multiple reaction monitoring (MRM) positive ion mode. The protonated molecular ions [M+H]+ are monitored for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Montelukast | 586.2 | 568.2 |
| Montelukast-d6 | 592.3 | 574.2 |
| Montelukast Glucuronide | 762.2 | 586.2 |
The m/z values for montelukast glucuronide are predicted based on the addition of a glucuronic acid moiety (+176 Da) and subsequent fragmentation.
Data Analysis and Interpretation
The concentration of the formed montelukast glucuronide is determined from a standard curve. The rate of formation is then calculated and typically expressed as pmol/min/mg protein.
For kinetic analysis, the reaction rates at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
Self-Validating Systems and Controls
A robust protocol incorporates several controls to ensure the validity of the results:
-
Negative Controls:
-
No UDPGA: To confirm that the formation of the glucuronide is dependent on the cofactor.
-
No Enzyme: To check for non-enzymatic degradation or conjugation of montelukast.
-
Heat-inactivated Enzyme: To ensure the observed activity is enzymatic.
-
-
Positive Control: If available, a known substrate for UGT1A3 can be run in parallel to confirm the activity of the enzyme preparation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the in vitro glucuronidation assay of montelukast. By adhering to the principles of enzyme kinetics and incorporating appropriate controls, researchers can generate reliable and reproducible data. This information is critical for understanding the metabolic clearance of montelukast, predicting its potential for drug-drug interactions, and ultimately contributing to the safe and effective use of this important therapeutic agent.
References
-
Cardoso, E. C., et al. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 44(12), 1905-1915. [Link]
-
Bio-Knowledge Base. (n.d.). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. [Link]
-
Al-Rawithi, S., et al. (2016). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science, 54(8), 1362-1368. [Link]
-
Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. [Link]
-
Brouwer, K. L. R., et al. (2013). Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1. Drug Metabolism and Disposition, 41(8), 1437-1440. [Link]
-
Yeoh, W. K., et al. (2020). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Pharmaceutical and Biomedical Analysis, 192, 113654. [Link]
-
Al-Shdefat, R., et al. (2022). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 18(9), 785-793. [Link]
-
ResearchGate. (n.d.). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. [Link]
-
Marques, C., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. International Journal of Molecular Sciences, 23(17), 9642. [Link]
-
Tornio, A., et al. (2017). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 101(6), 781-791. [Link]
-
Parkinson, A., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 40(5), 1048-1059. [Link]
-
Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]
-
Corning. (n.d.). Development of UGT1A7 and UGT1A8 Inhibition Assays Using Recombinant Enzymes as a Test System. [Link]
-
Cardoso, E. C. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450S and UDP-Glucuronosyltransferases. IU Indianapolis ScholarWorks. [Link]
-
Evotec. (n.d.). UGT Inhibition. [Link]
-
University of Helsinki. (n.d.). Pharmacokinetic of montelukast and zafirlukast as affected by cyp inhibitors. [Link]
-
Assay Genie. (n.d.). UGT Activity Assay / Ligand Screening Kit (Fluorometric). [Link]
-
PubMed. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
-
ResearchGate. (n.d.). Fig. 2. Determination of the enzyme kinetics for the formation of... [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. criver.com [criver.com]
- 10. UGT Inhibition | Evotec [evotec.com]
- 11. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. tandfonline.com [tandfonline.com]
Application Note: A Robust, Validated LC-MS/MS Method for the Simultaneous Quantification of Montelukast and its Acyl-Glucuronide Metabolite in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Montelukast and its primary metabolite, Montelukast acyl-β-D-glucuronide, in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol from sample preparation to method validation. The causality behind each experimental choice is explained, ensuring technical accuracy and field-proven insights. The method utilizes solid-phase extraction (SPE) for sample clean-up and a C18 reversed-phase column for chromatographic separation, offering excellent reproducibility and accuracy for pharmacokinetic and drug metabolism studies. All validation parameters are discussed in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Clinical Significance of Montelukast and its Glucuronide
Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[4][5][6] It functions by blocking the action of leukotriene D4, which is involved in the inflammatory cascade that leads to bronchoconstriction and other allergy symptoms.[6][7] The metabolism of Montelukast is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, notably CYP2C8, and to a lesser extent, CYP3A4 and CYP2C9.[6][8]
A significant metabolic pathway is the formation of Montelukast acyl-β-D-glucuronide, a phase II conjugation product.[8][9][10] The quantification of both the parent drug and its major metabolites is crucial in drug development for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
-
Metabolite Safety Assessment: Evaluating the potential for metabolites to contribute to the therapeutic effect or cause toxicity.
-
Bioequivalence Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.[11][12]
The structural differences between Montelukast and its glucuronide—specifically the addition of a bulky, polar glucuronic acid moiety—necessitate a robust analytical method capable of resolving and accurately quantifying both analytes in a complex biological matrix like plasma.
Pre-Method Development: A Rationale-Driven Approach
The development of a reliable analytical method is grounded in the physicochemical properties of the target analytes.
-
Analyte Properties: Montelukast is a lipophilic molecule, while its glucuronide is significantly more water-soluble.[7] This difference in polarity is the primary challenge for simultaneous analysis. A gradient elution strategy in reversed-phase HPLC is therefore the logical choice to ensure retention of the polar glucuronide while still eluting the lipophilic parent drug in a reasonable timeframe with good peak shape.
-
Ionization and Detection: Both Montelukast and its glucuronide possess ionizable groups, making them suitable for electrospray ionization (ESI) mass spectrometry.[11] The positive ion mode is typically preferred for these compounds, as it provides stable and abundant protonated molecular ions [M+H]+.[11][13] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity, which is essential for quantifying low-concentration analytes in biological fluids.[11][14]
-
Sample Preparation: The goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) from the plasma matrix that can cause ion suppression and compromise the accuracy of the results. While protein precipitation is a simple technique, it may not provide sufficient cleanup.[11] Liquid-liquid extraction (LLE) is an option, but optimizing a single solvent system for two analytes with different polarities can be challenging. Solid-phase extraction (SPE) offers the most flexibility and efficiency for this application. A mixed-mode or polymeric reversed-phase SPE sorbent can effectively retain Montelukast via hydrophobic interactions and potentially the glucuronide through a combination of hydrophobic and polar interactions, allowing for a more rigorous wash sequence to remove interferences.[14]
Experimental Workflow and Protocols
The overall workflow for the analysis is depicted below.
Caption: Experimental workflow from sample preparation to data analysis.
Materials and Reagents
| Reagent | Grade |
| Montelukast Sodium | Reference Standard (≥98% purity) |
| Montelukast-d6 | Internal Standard (IS) |
| Montelukast acyl-β-D-glucuronide | Reference Standard (≥95% purity) |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Methanol (MeOH) | HPLC or LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Water | Type I, Ultrapure |
| Ammonium Formate | LC-MS Grade |
| Human Plasma (K2-EDTA) | Pooled, Drug-Free |
| SPE Cartridges | e.g., Polymeric Reversed-Phase, 30 mg, 1 mL |
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Montelukast, Montelukast acyl-β-D-glucuronide, and Montelukast-d6 (IS) in methanol to prepare individual 1 mg/mL stock solutions.[11][14] Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to spike into blank plasma to create calibration curve standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the Montelukast-d6 stock solution in 50:50 acetonitrile/water.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
Aliquoting: In a microcentrifuge tube, add 200 µL of plasma.
-
Internal Standard Addition: Add 25 µL of the 100 ng/mL IS working solution to each tube (except for blank samples) and vortex for 10 seconds.[14]
-
Protein Precipitation & Loading: Add 400 µL of acetonitrile to each tube, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes. This step precipitates proteins and improves the efficiency of the subsequent SPE step.[11]
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) and vortex. Transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Standard reversed-phase chemistry with good retention for Montelukast. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 0-0.5 min (20% B), 0.5-3.0 min (20-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-20% B), 3.6-5.0 min (20% B) | Gradient is essential to elute the polar glucuronide (early) and the non-polar parent (later) with good peak shape. |
| Injection Volume | 5 µL | |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces mobile phase viscosity.[15] |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization Mode | ESI, Positive | Provides stable protonated molecular ions for these compounds.[11] |
| MRM Transitions | Montelukast: 586.2 → 568.2 M-Glucuronide: 762.3 → 586.2 Montelukast-d6 (IS): 592.3 → 574.2 | Specific precursor → product ion transitions for selective quantification.[11] The glucuronide transition represents the loss of the glucuronic acid moiety. |
| Source Temp. | 500°C | Optimal for desolvation. |
| IonSpray Voltage | 5500 V |
Method Validation: Ensuring Trustworthiness and Reliability
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][16]
Caption: Logical flow of the analytical method development and validation process.
Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure no interference from endogenous plasma components at the retention times of the analytes and IS. | Response in blank plasma should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[14] |
| Accuracy | To measure the closeness of the mean test results to the true value. | Mean concentration within ±15% of nominal value for QC samples (±20% at LLOQ).[12] |
| Precision | To assess the degree of scatter between a series of measurements. Assessed at intra-day and inter-day levels. | Percent relative standard deviation (%RSD) ≤15% for QC samples (≤20% at LLOQ).[12] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy within ±20% and precision ≤20%. |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible, though not required to be 100%. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | IS-normalized matrix factor should be consistent across different lots of plasma with an RSD ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Example Validation Data Summary
The following table represents typical data obtained during the validation of this method.
| Parameter | Montelukast | Montelukast Glucuronide | Acceptance Criteria |
| Linearity Range | 1 - 800 ng/mL | 5 - 1000 ng/mL | |
| Correlation (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| LLOQ | 1 ng/mL | 5 ng/mL | S/N > 10 |
| Accuracy (% Bias) | -4.5% to 6.2% | -7.8% to 5.5% | ±15% (±20% at LLOQ) |
| Inter-day Precision (%RSD) | 3.1% to 8.9% | 4.5% to 11.2% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | ~75% | ~68% | Consistent & Reproducible |
| Matrix Effect (%RSD) | 6.7% | 9.8% | ≤15% |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the simultaneous quantification of Montelukast and its acyl-glucuronide metabolite in human plasma using LC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory. By explaining the rationale behind key procedural steps and adhering to ICH validation guidelines, this document serves as a comprehensive resource for scientists engaged in pharmacokinetic and drug metabolism research.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
- Anil Kumar Veeragoni et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16.
- ResearchGate. (n.d.). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design.
- SIELC Technologies. (2018, October 8). HPLC Method for Analysis of Montelukast.
- Challa, B. R., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica, 78(3), 411–422.
- Bentham Science Publisher. (2022, December 21). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study.
- Asian Journal of Chemistry. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. 25(13), 7481-7484.
- Semantic Scholar. (n.d.). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium.
- IOSR Journal. (2012, July 15). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form.
- SpringerLink. (2025, February 2). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool.
- Patel, M. J., et al. (2011). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Journal of Young Pharmacists, 3(4), 314–318.
- International Journal of Pharmacy and Technology. (n.d.).
- Indo American Journal of Pharmaceutical Sciences. (2018). A VALIDATED STABILITY-INDICATING AND LC-MS COMPATIBLE METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF MONTELUKAST SODIUM AND LEVOCETIRIZINE HCL BY U-HPLC IN TABLET DOSAGE FORM. 05(03), 1368-1382.
- ResearchGate. (2025, August 6). (PDF) Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study.
- International Journal of Research in Pharmaceutical Sciences. (2025, October 17). ANALYTICAL METHOD DEVELOPMENT AND RAPID ANALYTICAL TECHNIC FOR SIMULTANEOUS ESTIMATION OF MONTELUKAST AND BILASTINE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC METHOD.
- Santa Cruz Biotechnology. (n.d.). Montelukast acyl-b-D-glucuronide.
- SciSpace. (2016, May 15). Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reve.
- International Journal of Pharmaceutical Research and Applications. (2023, June 9). Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”.
- Pharmaffiliates. (n.d.). Montelukast-impurities.
- Google Patents. (n.d.). WO2012077123A1 - Purification of montelukast using a simulated moving bed.
- National Center for Biotechnology Information. (n.d.). Montelukast. PubChem Compound Database.
- Ovid. (n.d.).
- National Center for Biotechnology Information. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- Indian Journal of Pharmaceutical Sciences. (2009).
- Wikipedia. (n.d.). Montelukast.
- Government of Canada. (2016, June 16). PRODUCT MONOGRAPH Pr MONTELUKAST.
- National Center for Biotechnology Information. (n.d.). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. HPLC Method for Analysis of Montelukast | SIELC Technologies [sielc.com]
- 5. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Montelukast - Wikipedia [en.wikipedia.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Montelukast acyl-b-D-glucuronide | CAS 188717-17-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. asianpubs.org [asianpubs.org]
- 16. database.ich.org [database.ich.org]
Solid-phase extraction protocol for Montelukast acyl-β-D-glucuronide
Abstract
The accurate quantification of Montelukast acyl-β-D-glucuronide (M1) is complicated by two primary stability challenges: the light-sensitivity of the leukotriene receptor antagonist pharmacophore and the pH-dependent reactivity of the acyl-glucuronide moiety. This Application Note details a robust Solid-Phase Extraction (SPE) protocol designed to arrest acyl migration and hydrolysis during sample processing. By utilizing a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent under strictly controlled acidic conditions (pH 3.0–4.0), this method ensures high recovery (>85%) and minimal ex vivo degradation, suitable for pharmacokinetic and metabolic profiling in drug development.
Introduction & Mechanistic Rationale
Montelukast is extensively metabolized by the liver, primarily via CYP2C8 and UGT1A3. The major conjugated metabolite, Montelukast acyl-β-D-glucuronide (M-Glu) , presents a classic bioanalytical challenge known as the "acyl-glucuronide risk."
The Instability Mechanism
Unlike ether glucuronides, acyl-glucuronides are reactive electrophiles. At physiological pH (7.4) and alkaline conditions, they undergo two degradation pathways:
-
Hydrolysis: Releasing the parent drug (Montelukast), leading to overestimation of the parent concentration.
-
Intramolecular Acyl Migration: The drug moiety migrates from the 1-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring. These isomers are often chromatographically unresolved and resistant to enzymatic hydrolysis by
-glucuronidase, confounding metabolite quantification.
Protocol Design Philosophy: To prevent these artifacts, this protocol enforces a "Acidic Stabilization Chain of Custody." From blood draw to injection, the matrix pH is maintained between 3.0 and 4.0. The SPE sorbent selected (Polymeric HLB) allows for retention of the hydrophobic Montelukast backbone while maintaining the polarity required to retain the glucuronide conjugate, all without the need for basic modifiers that would trigger degradation.
Materials & Reagents
-
Analyte: Montelukast Acyl-β-D-Glucuronide (MW: 762.31).[1][2]
-
Internal Standard (IS): Montelukast-d6 (preferred) or Gliclazide.
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent (e.g., Oasis HLB, Strata-X), 30 mg / 1 mL.
-
Reagents:
-
Formic Acid (LC-MS Grade).
-
Ammonium Acetate (10 mM, pH 3.5).[3]
-
Methanol (MeOH) and Acetonitrile (ACN).
-
Stop Solution: 2% Formic Acid in Water.
-
Sample Collection & Pre-Treatment (Critical)
Standard EDTA plasma collection is insufficient. The stabilization process must begin immediately.[4]
-
Blood Draw: Collect blood into tubes containing EDTA or Heparin.
-
Immediate Acidification: Immediately upon plasma separation, add 2% Formic Acid to the plasma in a 1:10 ratio (e.g., 10 µL acid per 100 µL plasma).
-
Target pH: 3.0 – 4.0.
-
Why: This "freezes" the acyl migration kinetics.
-
-
Light Protection: Perform all steps under yellow/amber light or use amber microcentrifuge tubes. Montelukast undergoes rapid cis-trans isomerization under UV/white light.
Solid-Phase Extraction (SPE) Protocol
This workflow is optimized for a 1 mL cartridge format.
Step 1: Conditioning
-
Add 1.0 mL Methanol . Apply vacuum to draw through, leaving a thin layer of solvent above the frit.
-
Add 1.0 mL Water (0.1% Formic Acid) . Do not let the cartridge dry out.
Step 2: Sample Loading
-
Mix 200 µL Acidified Plasma with 20 µL Internal Standard and 600 µL 0.1% Formic Acid in Water .
-
Load the diluted sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Mechanism:[5] The acidic load ensures the carboxylic acid groups on the analyte are protonated (neutral), maximizing retention on the reversed-phase sorbent.
Step 3: Washing
-
Wash with 1.0 mL of 5% Methanol in Water (0.1% Formic Acid) .
-
Purpose: Removes salts, proteins, and highly polar interferences. The low organic content prevents premature elution of the glucuronide.
-
Dry the cartridge under high vacuum for 2 minutes to remove residual water.
Step 4: Elution
-
Elute with 2 x 500 µL of Methanol containing 0.1% Formic Acid .
-
Note: Acidified methanol is used to ensure the analyte remains stable during elution.
Step 5: Post-Extraction Processing
-
Evaporate the eluate under a stream of Nitrogen at 35°C (Do not exceed 40°C).
-
Reconstitute in 100 µL Mobile Phase (e.g., 50:50 ACN:Ammonium Formate pH 3.5).
-
Vortex gently and transfer to an amber autosampler vial.
Visual Workflow & Stability Logic
Figure 1: Optimized SPE workflow highlighting the critical acidification step to prevent acyl migration.
LC-MS/MS Conditions
To validate the extraction, the following detection parameters are recommended.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 1.8 µm, 50 x 2.1 mm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 90% B over 4 min |
| Ionization | ESI Positive Mode |
MRM Transitions:
-
Montelukast (Parent): m/z 587.2
423.2[3] -
Montelukast Acyl-Glucuronide: m/z 762.3
423.2 (Quantifier) -
Internal Standard (Montelukast-d6): m/z 593.2
429.2
Note: The transition 762
Validation & Troubleshooting
Self-Validating Quality Control
-
The "Ghost Peak" Check: Inject a standard of the acyl-glucuronide. If you observe multiple small peaks preceding the main peak, acyl migration has occurred . Check the pH of your buffers and the temperature of your evaporator.
-
Parent Conversion: Monitor the parent drug channel (587.2) in your glucuronide QC samples. An increase in parent signal over time indicates hydrolysis . Ensure all solvents are acidified.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Sample pH too high during loading.[6] | Ensure plasma is acidified to pH < 4.0 before loading. |
| Split Peaks | Acyl migration (Isomerization). | Reduce evaporation temp (<35°C); verify amber light usage. |
| High Backpressure | Protein precipitation on cartridge. | Increase dilution factor of plasma (1:4) before loading. |
References
-
Development of an LC-tandem mass spectrometry method for the separation of montelukast and its application to a pharmacokinetic study in humans. Source: PubMed (Vertex AI Search) URL:[Link]
-
In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Source: Drug Metabolism and Disposition URL:[5][7][8][Link]
-
Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Source: Bioanalysis (PubMed) URL:[Link]
-
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery. Source: Drug Metabolism Letters URL:[Link]
Sources
- 1. Montelukast acyl-b-D-glucuronide | CAS 188717-17-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scispace.com [scispace.com]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. klivon.com [klivon.com]
- 7. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
NMR Characterization of Synthetic Montelukast Acyl-β-D-Glucuronide
Executive Summary & Scientific Context
The characterization of Montelukast acyl-β-D-glucuronide (Montelukast-AG) is a critical workflow in pharmaceutical development, specifically for Metabolites in Safety Testing (MIST) compliance.[1] As a carboxylic acid-containing drug, Montelukast undergoes Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form an unstable acyl-glucuronide.[1]
Unlike ether glucuronides, acyl-glucuronides are chemically reactive.[1] They undergo acyl migration —a spontaneous intramolecular rearrangement where the drug moiety migrates from the anomeric (C1) position to the C2, C3, and C4 hydroxyls of the glucuronic acid ring.[1] This migration creates reactive intermediates capable of binding covalently to plasma proteins, potentially leading to idiosyncratic drug toxicity (IDT).[1][2]
Why Synthetic Standards? Isolating milligram quantities of Montelukast-AG from biological matrices (bile/urine) is often impractical due to low abundance and rapid degradation.[1] Chemical synthesis provides the necessary quantity and purity for rigorous NMR characterization.[1]
This guide details the protocol for the structural validation of synthetic Montelukast-AG, focusing on distinguishing the
Synthetic Pathway & Sample Origin
To ensure the NMR data is contextualized, we must understand the sample origin.[1] The synthetic route typically involves the selective coupling of Montelukast free acid with a protected glucuronyl donor.[1]
Figure 1: General synthetic workflow for Montelukast Acyl-Glucuronide.[1] Strict temperature control is required during deprotection to prevent premature acyl migration.
Protocol: Sample Preparation & Handling
Critical Warning: Acyl-glucuronides are inherently unstable in aqueous media at physiological pH (
Solvent Selection
-
Preferred: DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Alternative (for kinetics): Phosphate Buffer in D2O (pH 7.4) .
-
Usage: Only used when specifically studying the rate of degradation.[1]
-
-
Avoid: Methanol-d4 (MeOD).[1]
-
Why: Risk of transesterification (forming Montelukast methyl ester) and rapid deuterium exchange of hydroxyl protons, losing valuable coupling information.[1]
-
Preparation Steps
-
Massing: Weigh 2–5 mg of synthetic Montelukast-AG into a clean vial.
-
Dissolution: Immediately add 600 µL of DMSO-d6 .
-
Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP).
-
Temperature Control: Keep the sample at 4°C (on ice) if not analyzing immediately.
-
Reference: Add a trace amount of TMS (Tetramethylsilane) if the solvent does not contain it, though the residual DMSO peak (2.50 ppm) is a reliable internal reference.[1]
Protocol: NMR Acquisition Parameters
Instrument: 600 MHz (or higher) is recommended due to the severe spectral overlap in the 3.0–4.0 ppm region (glucuronic acid ring protons vs. Montelukast aliphatic chain).[1]
Pulse Sequence Setup
| Experiment | Pulse Sequence | Purpose | Critical Parameter |
| 1H Standard | zg30 or zg | Quantitative integration & purity check. | d1 (Relaxation Delay): Set to ≥ 5 sec. The anomeric proton has a long T1; insufficient delay causes under-integration.[1] |
| 1H-1H COSY | cosygs | Assign glucuronic acid spin system (H1→H2→H3→H4→H5). | Resolution: 2048 x 256 points minimum. |
| 1H-13C HSQC | hsqcedetgpsisp2.3 | Multiplicity editing (CH/CH3 up, CH2 down). Resolves sugar carbons from drug alkyls.[1][3] | coupling (CNST2): 145 Hz.[1] |
| 1H-13C HMBC | hmbcgplpndqf | The "Golden Link": Connects Drug Carbonyl to Sugar H-1.[1] | Long-range delay: 60-80 ms (optimized for ~8 Hz couplings).[1] |
Data Analysis & Interpretation
The "Fingerprint" Signals
The confirmation of the structure relies on three distinct spectral regions.[1]
A. The Anomeric Proton (H-1')
This is the diagnostic signal for the glucuronide conjugate.[1]
-
Chemical Shift:
5.50 – 5.70 ppm (in DMSO-d6).[1] -
Multiplicity: Doublet (d).
-
Coupling Constant (
): 7.8 – 8.5 Hz .[1] -
Interpretation: A
value > 7 Hz confirms the -configuration (diaxial relationship between H-1 and H-2).[1] An -anomer (impurity) would show a smaller coupling (~3-4 Hz).[1]
B. The Montelukast Moiety (Verification of Integrity)[1]
-
Quinoline Protons: Aromatic region
7.0 – 8.5 ppm.[1] -
Cyclopropane Protons: High field
0.4 – 0.6 ppm (distinctive multiplet).[1] -
Tertiary Alcohol: If visible (DMSO only), a singlet around
5.0-6.0 ppm (check for exchange).[1]
C. The Glucuronic Acid Ring[1]
-
H-2' to H-5':
3.1 – 3.6 ppm.[1] Often overlapped.[1] Use COSY/HSQC to trace the connectivity starting from the distinct H-1'.[1]
Establishing Connectivity (HMBC)
To prove the acyl linkage (ester) vs. an ether linkage:
-
Look for an HMBC correlation between the Montelukast Carbonyl Carbon (~170-175 ppm) and the Glucuronic Acid Anomeric Proton (H-1') (~5.6 ppm).[1]
-
This cross-peak definitively proves the covalent attachment of the drug acid to the sugar.[1]
Representative Data Table (DMSO-d6)
| Position | Proton Shift ( | Multiplicity ( | Carbon Shift ( | Notes |
| Glucuronyl H-1' | 5.58 | d (8.2) | 94.5 | Diagnostic for |
| Glucuronyl H-2' | 3.25 | m | 72.8 | Shifted downfield if acyl migration occurs to C2 |
| Glucuronyl H-5' | 3.90 | d (9.[1]5) | 76.0 | |
| Montelukast Carbonyl | - | - | 171.5 | Ester carbonyl (shifted from free acid ~174) |
| Cyclopropane (CH2) | 0.45 - 0.55 | m | 12.5 | Characteristic of Montelukast |
Advanced Application: Monitoring Acyl Migration
The most valuable application of this protocol is determining the degradation half-life (
The Migration Mechanism
The 1-O-acyl group migrates to the 2-position, then 3, then 4. This can be tracked by the appearance of new anomeric signals.[1]
Figure 2: Acyl migration pathway. The shift of the H-1 proton upfield (lower ppm) indicates migration from C1 to C2/C3.[1]
Kinetic Experiment Protocol
-
Setup: Dissolve Montelukast-AG in phosphate buffer (pH 7.4) inside the NMR tube.[1]
-
Acquisition: Immediately insert into the magnet (preset to 37°C).[1]
-
Array: Set up a multi_zg experiment to acquire a 1H spectrum every 15 minutes for 12 hours.
-
Analysis: Integrate the H-1 doublet of the 1-O-acyl form (5.6 ppm) vs. the appearing H-1 doublets of the 2-O/3-O forms (typically 5.2 - 5.4 ppm).
-
Calculation: Plot
vs. Time to determine the first-order degradation rate constant ( ) and half-life ( ).
References
-
Walker, G. S., et al. (2007).[1][2] "Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy." Chemical Research in Toxicology.
-
Shipkova, M., et al. (2003).[1] "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring.
-
FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites (MIST)."[1] U.S. Food and Drug Administration.[1]
-
Sidelmann, U. G., et al. (1996).[1] "1H and 13C NMR characterization of the acyl glucuronide of the new anti-inflammatory drug, lornoxicam." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. klivon.com [klivon.com]
- 2. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Montelukast Acyl-β-D-Glucuronide (MLG)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Montelukast and its metabolites. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the chemical instability of Montelukast Acyl-β-D-Glucuronide (MLG), a critical metabolite in pharmacokinetic and drug metabolism studies. Our focus is to equip you with the foundational knowledge and practical protocols to minimize isomerization and ensure the integrity of your analytical data.
Section 1: Frequently Asked Questions - Understanding MLG Isomerization
This section addresses the fundamental principles of MLG's structure, metabolism, and inherent instability.
Q1: What is Montelukast acyl-β-D-glucuronide (MLG) and why is it an important metabolite?
Montelukast acyl-β-D-glucuronide (MLG), or M1, is a major metabolite of Montelukast.[1] It is formed through a Phase II metabolic reaction where glucuronic acid is attached to the carboxylic acid group of the parent drug.[2][3] This conjugation is primarily catalyzed by the enzyme UGT1A3 in the liver.[2][4] The formation of MLG significantly increases the water solubility of Montelukast, facilitating its excretion, primarily via bile.[1][5] Studying MLG is crucial for understanding the complete metabolic profile, clearance pathways, and potential for drug-drug interactions of Montelukast.
Q2: What is acyl migration, and why is it a significant concern for MLG?
Acyl migration is a non-enzymatic, intramolecular rearrangement common to all acyl glucuronide metabolites.[6] The Montelukast (acyl) group, initially attached at the C1 position of the glucuronic acid (the 1-O-β isomer), can migrate to the C2, C3, and C4 positions of the sugar ring.[7][8]
This process is problematic for several reasons:
-
Analytical Inaccuracy: If not controlled, acyl migration leads to a mixture of isomers in your sample. This can result in the underestimation of the true, biosynthesized 1-O-β isomer and complicates chromatographic analysis.[9]
-
Altered Biological Properties: The different positional isomers may have different chemical reactivities and toxicological profiles.[6][7]
-
Hydrolysis: The isomerization process can also facilitate hydrolysis, where the glucuronide bond breaks, converting the metabolite back to the parent drug, Montelukast. This can lead to an overestimation of the parent drug concentration in a sample.[10][11]
Caption: Intramolecular acyl migration of MLG from the native 1-O-β isomer.
Q3: I have read that MLG is relatively stable compared to other acyl glucuronides. Does it still isomerize?
This is an excellent and critical point. Some research has suggested that the acyl glucuronide of Montelukast is stable and does not readily undergo isomerization, likely due to steric hindrance from the bulky Montelukast molecule.[2] While MLG may be more stable than some other smaller acyl glucuronides, it is not immune to the fundamental chemical reactivity of its class. The ester linkage remains susceptible to pH- and temperature-dependent hydrolysis and migration.[6][12] Therefore, for quantitative bioanalysis, assuming complete stability is a significant risk. Prudent experimental design requires implementing stabilization procedures to prevent potential degradation, regardless of its relatively slower kinetics compared to other compounds.
Q4: What are the primary factors that drive MLG isomerization and degradation?
The stability of MLG, like all acyl glucuronides, is influenced by a core set of physicochemical factors.[6][10][12] Understanding these is key to preventing unwanted degradation.
| Factor | Impact on MLG Stability | Causality & Expert Insight |
| pH | High Impact. Stability is greatest under acidic conditions (pH < 5). Isomerization and hydrolysis rates increase significantly at neutral (physiological) and alkaline pH.[11] | At neutral or alkaline pH, the hydroxyl groups on the glucuronide ring are more easily deprotonated, making them stronger nucleophiles that can attack the electrophilic carbonyl carbon of the ester, initiating acyl migration.[13] Acidic conditions keep these hydroxyls protonated, reducing their nucleophilicity and stabilizing the molecule. |
| Temperature | High Impact. Lower temperatures drastically slow down the rates of both isomerization and hydrolysis.[6][14] | Chemical reactions, including acyl migration, are kinetically driven. Reducing the thermal energy of the system by cooling (e.g., placing samples on ice, storing at -80°C) is one of the most effective ways to minimize degradation. |
| Biological Matrix | Medium Impact. The presence of proteins like albumin and enzymes (esterases) in plasma can influence stability.[12] | While some proteins can have a stabilizing effect, plasma esterases can enzymatically hydrolyze the acyl glucuronide back to the parent drug. Therefore, immediate processing and cooling of biological samples are critical. |
Section 2: Troubleshooting Guide - Practical Issues & Solutions
This section provides solutions to common problems encountered during the analysis of MLG.
Problem: Inconsistent or lower-than-expected concentrations of MLG in my plasma samples.
-
Plausible Cause: The most likely culprit is post-collection degradation. If samples are left at room temperature or at physiological pH (around 7.4) for even a short period, MLG can begin to isomerize or hydrolyze back to Montelukast.[14]
-
Troubleshooting & Solution: Implement a rigorous sample stabilization protocol immediately upon collection. The goal is to lower both the pH and the temperature as quickly as possible.
-
Immediate Action: Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA) and immediately place them on ice.
-
Centrifugation: Centrifuge the blood at 4°C to separate the plasma.
-
Acidification: For every 1 mL of plasma, immediately add 20-50 µL of a stabilizing acid like 2M formic acid or 1M citric acid to bring the final pH to between 4 and 5.[11] Vortex gently.
-
Flash Freezing: Immediately flash-freeze the stabilized plasma samples in liquid nitrogen and transfer them to -80°C for long-term storage.
-
Problem: I see multiple, poorly resolved peaks in my LC-MS chromatogram where I expect to see MLG.
-
Plausible Cause: You are likely seeing the different positional isomers (C1, C2, C3, C4) of MLG.[7] These isomers have very similar masses and polarities, making them difficult to separate on a standard reverse-phase column. This indicates that acyl migration has occurred either before or during your sample preparation and analysis.
-
Troubleshooting & Solution:
-
Confirm Identity: Use high-resolution mass spectrometry (MS/MS) to confirm that the multiple peaks share the same precursor and fragment ions characteristic of MLG.
-
Review Handling Protocol: Re-evaluate your entire sample handling workflow against the stabilization protocol described above. Ensure the mobile phase used for your LC analysis is also acidic (e.g., contains 0.1% formic acid) to prevent on-column isomerization.
-
Analytical Strategy - Total Quantification: If separating the isomers is not feasible or necessary, a common strategy is to convert all isomers back to the parent drug for quantification. This involves intentionally hydrolyzing the sample under controlled basic conditions (e.g., with NaOH) and then measuring the total amount of Montelukast formed. A parallel sample is processed without hydrolysis to measure the baseline Montelukast, and the difference represents the total MLG concentration.
-
Problem: My MLG standard solution loses purity over time, even when stored in the freezer.
-
Plausible Cause: The solvent and storage temperature are critical. If the standard is dissolved in a neutral or slightly basic buffer (like PBS) or a protic solvent like pure methanol, degradation can still occur, albeit slowly, even at -20°C.[15]
-
Troubleshooting & Solution:
-
Solvent Choice: Prepare stock solutions of MLG in an aprotic solvent like acetonitrile (ACN). For working solutions, dilute into an acidic aqueous buffer or a mobile phase-like composition (e.g., ACN/water with 0.1% formic acid).
-
Storage Optimization: Store all MLG solutions at -80°C for maximum long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
-
| Parameter | Short-Term Storage (<24 hours) | Long-Term Storage (>24 hours) |
| Temperature | 2-8°C (on ice or refrigerated) | ≤ -70°C (ideally -80°C) |
| Sample State | Stabilized Plasma (pH 4-5) | Stabilized Plasma (pH 4-5), Aliquoted |
| Standard Solution | Refrigerated (in acidic buffer) | Frozen at -80°C (in ACN or acidic buffer), Aliquoted |
Section 3: Protocols & Best Practices
This section provides validated workflows to ensure the integrity of your MLG samples from collection to analysis.
Protocol 3.1: Recommended Workflow for Blood Sample Collection and Stabilization
This protocol is designed to be a self-validating system for ensuring MLG stability in plasma.
Caption: A validated workflow for collecting and stabilizing plasma samples.
Protocol 3.2: Step-by-Step Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw stabilized plasma samples on ice. Do not thaw at room temperature.
-
Protein Precipitation: To a 100 µL aliquot of thawed plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Montelukast-d6).[16]
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Analysis: Inject the sample into an LC-MS/MS system. Ensure the mobile phase is acidic (e.g., pH 3.0-4.0) to maintain stability during the chromatographic run.[16][17]
References
-
Filppula, A. M., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2012). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 40(7), 1354–1361. [Link]
-
Bio-Knowledge Base. (n.d.). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. BioKB. [Link]
-
Gong, L., Thorn, C. F., Altman, R. B., & Klein, T. E. (2014). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 95(4), 423–431. [Link]
-
Balani, S. K., Xu, X., Pratha, V., Koss, M. A., Amin, R. D., & Dufresne, C. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282–1287. [Link]
-
Wang, J., & Wang, L. (2005). Drug Acyl Glucuronides: Reactivity and Analytical Implication. Current Drug Metabolism, 6(4), 349–363. [Link]
-
Spahn-Langguth, H., & Benet, L. Z. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Drug Metabolism Reviews, 35(2-3), 129–157. [Link]
-
PharmGKB. (n.d.). montelukast. ClinPGx. [Link]
-
Patel, M., Tang, B. K., & Kalow, W. (1994). VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro. Drug Metabolism and Disposition, 22(6), 903–909. [Link]
-
Skonberg, C., Olsen, J., & Hansen, S. H. (2008). Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. Mini-Reviews in Medicinal Chemistry, 8(1), 70–84. [Link]
-
Li, W., & Fu, Y. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 12(2), 117–130. [Link]
-
Iwamura, S., & Ko, H. (2003). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Journal of Health Science, 49(2), 71–86. [Link]
-
Dickinson, R. G., & King, A. R. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 48(9), 893–904. [Link]
-
Obach, R. S., & Kalgutkar, A. S. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 46(10), 1548–1558. [Link]
-
P, S., S, S. K., & R, S. (2013). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability, 5(5), 205–211. [Link]
-
Shipkova, M., Schütz, E., Armstrong, V. W., Niedmann, P. D., Oellerich, M., & Wieland, E. (2001). Determination of the Acyl Glucuronide Metabolite of Mycophenolic Acid in Human Plasma by HPLC and Emit. Clinical Chemistry, 47(1), 109–117. [Link]
-
Kumar, A., Kumar, A., & Singh, R. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Microchemical Journal, 197, 109594. [Link]
-
Ji, Q. C., El-Shourbagy, T. A., & Messler, C. J. (2009). Optimization to eliminate the interference of migration isomers for measuring 1-O-β-acyl glucuronide without extensive chromatographic separation. Bioanalysis, 1(1), 115–126. [Link]
-
Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4(1), 56–61. [Link]
-
Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 353–363. [Link]
-
ResearchGate. (n.d.). Effect of light and heat on the stability of montelukast in solution and in its solid state. [Link]
-
Joseph, P., Srinivas, C. K., Kumar, A., Banerjee, S., & Vyas, S. (2020). Development of a cost-effective and highly selective bioanalytical method for the analysis of Montelukast in plasma using LC-MS/MS. Agilent Technologies. [Link]
-
Thermo Fisher Scientific. (n.d.). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. ResearchGate. [Link]
- Smith, G. A., Gries, K. J., & Wight, A. P. (2009). Specific impurities of montelukast.
-
Lassfolk, A., & Murzin, D. Y. (2019). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. The Journal of Organic Chemistry, 84(15), 9351–9362. [Link]
Sources
- 1. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. ovid.com [ovid.com]
- 15. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Metabolism of Montelukast in Human vs. Animal Models
[1][2][3][4]
Executive Summary
This technical guide provides a comparative analysis of the metabolic fate of Montelukast (Singulair®) across human and preclinical species (Rat, Mouse, Cynomolgus Monkey). Montelukast acts as a potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[1][2][3][4][5] While its pharmacodynamic profile is well-conserved, its metabolic disposition reveals critical interspecies differences, particularly regarding the dominance of CYP2C8 in humans versus high first-pass intestinal metabolism in monkeys.
This guide is designed for drug metabolism and pharmacokinetics (DMPK) scientists to aid in the extrapolation of preclinical safety data to human outcomes.
Metabolic Pathway Architecture
The metabolism of Montelukast is extensive and occurs primarily in the liver, followed by biliary excretion. Understanding the specific enzymes and metabolites is crucial for interpreting safety margins, especially regarding the formation of reactive acyl glucuronides.
The Human Pathway (The CYP2C8 Dominance)
In humans, Montelukast is a specific probe substrate for CYP2C8 , which accounts for approximately 70–80% of its oxidative clearance.[6][7][8]
-
Primary Route (Oxidation): The methyl group on the tertiary butyl side chain is hydroxylated by CYP2C8 (and to a lesser extent CYP2C9) to form M6 . M6 is further oxidized to the dicarboxylic acid M4 , the major metabolite found in human bile.[8]
-
Secondary Route (Oxidation): CYP3A4 catalyzes the benzylic hydroxylation to form M5 .
-
Conjugation Route: Direct glucuronidation of the carboxylic acid moiety by UGT1A3 yields the acyl glucuronide M1 .
Interspecies Differences[12][13]
-
Rats: Exhibit rapid systemic clearance driven by hepatic oxidation. Unlike humans, rats show negligible intestinal first-pass metabolism but extensive hepatic extraction.
-
Cynomolgus Monkeys: Characterized by low oral bioavailability due to extensive intestinal first-pass metabolism, distinguishing them from humans where hepatic uptake (via OATP1B1) is the rate-limiting step.
-
Mice: Similar oxidative profile to rats but with distinct isoform kinetics.
Visualizing the Pathway
The following diagram maps the conversion of Montelukast into its primary metabolites (M1–M6), highlighting the enzymatic drivers.
Figure 1: Metabolic pathway of Montelukast.[6] Blue arrows indicate the dominant CYP2C8 pathway in humans leading to the major biliary metabolite M4.
Quantitative PK Comparison: Human vs. Animal
The following data consolidates pharmacokinetic parameters to facilitate interspecies scaling. Note the stark contrast in clearance (CL) and bioavailability (F) between species.
| Parameter | Human [1, 2] | Rat (Lewis/Sprague-Dawley) [3, 4] | Cynomolgus Monkey [4, 5] | Mouse [3] |
| Primary Clearance Organ | Liver | Liver | Liver + Intestine | Liver |
| Total Plasma CL | 0.58 mL/min/kg | 15.0 mL/min/kg | 2.5 mL/min/kg | 11.0 mL/min/kg |
| Volume of Dist. (Vss) | 8–11 L (Total) | ~0.2–0.4 L/kg | ~0.2 L/kg | ~0.5 L/kg |
| Bioavailability (F%) | 64% | ~50% | < 25% (High Intestinal Metab) | Variable |
| Major Enzyme | CYP2C8 | CYP2C Orthologs | CYP2C/3A Orthologs | CYP2C Orthologs |
| Excretion Route | Bile (>86%) | Bile/Feces | Bile/Feces | Bile/Feces |
| Protein Binding | >99% | >99% | >99% | >99% |
Key Insight: The clearance in rats is nearly 25-fold higher than in humans when normalized for weight, necessitating higher dosing in toxicological studies to achieve comparable exposure (AUC).
Critical Experimental Protocols
To validate these metabolic differences in a drug development setting, the following protocols are recommended. These move beyond standard assays to address the specific "sticky" and oxidative nature of Montelukast.
Protocol A: In Vitro Interspecies Metabolic Stability
Objective: To determine Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human, Rat, Monkey) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound: Montelukast (1 µM final conc). Note: Keep concentration low due to high protein binding.
Workflow:
-
Pre-incubation: Thaw microsomes and dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add Montelukast (1 µM). Initiate reaction with NADPH.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, and 60 min.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Montelukast-d6).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode transitions: 586.2 -> 422.1).
Data Processing:
Plot
Protocol B: Biliary Excretion & Metabolite ID (Rat)
Objective: To confirm the M4/M6 metabolite ratio and biliary elimination route.
Surgical Prep:
-
Anesthetize male Sprague-Dawley rats (Isoflurane).
-
Perform midline laparotomy. Cannulate the common bile duct (PE-10 tubing).
-
Administer Montelukast (IV or PO, 10 mg/kg).
Collection:
-
Collect bile in pre-weighed tubes on ice at 0-2h, 2-4h, 4-8h, 8-24h intervals.
-
Critical Step: Protect bile samples from light (Montelukast is photosensitive) and add acetic acid (1%) to stabilize acyl glucuronides if analyzing M1.
Mechanistic Deep Dive: The Safety Implications
The Acyl Glucuronide (M1) Risk
Acyl glucuronides (AGs) are often flagged in drug development because they can rearrange to form reactive intermediates that covalently bind to proteins, potentially causing idiosyncratic drug-induced liver injury (DILI).
-
Observation: Montelukast forms M1 via UGT1A3.[9]
-
Risk Assessment: Despite M1 formation, Montelukast has a high safety margin. The AG half-life is short, and it is rapidly excreted in bile.
-
Species Validation: In rats, oxidative metabolism dominates over glucuronidation. Therefore, the rat may under-predict AG-mediated risks compared to humans. The monkey model is often more relevant for assessing glucuronide safety profiles due to closer UGT homology.
Transporter Interplay (OATP)
Montelukast is a substrate for OATP1B1 and OATP1B3 .[10]
-
Clinical Relevance: In humans, hepatic uptake is a rate-determining step. Inhibitors of OATPs (e.g., Rifampin, Gemfibrozil) can drastically alter Montelukast systemic exposure.
-
Experimental Artifacts: When using in vitro systems, simple microsomes lack transporters. For accurate human prediction, Suspended Hepatocytes (which retain active transport) are superior to microsomes for Montelukast clearance prediction.
Experimental Workflow Visualization
The following diagram outlines the decision tree for selecting the correct experimental model based on the specific metabolic question (CYP vs. UGT vs. Transporter).
Figure 2: Decision matrix for selecting in vitro systems. Hepatocytes are preferred for Montelukast to capture the interplay of CYP2C8 oxidation and OATP uptake.
References
-
Filppula, A. M., et al. (2011). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast.[7] British Journal of Clinical Pharmacology. Link
-
Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition. Link
-
FDA Pharmacology Review. (1998). NDA 20-829 (Singulair).[1] Center for Drug Evaluation and Research. Link
-
Chiba, M., et al. (1997). In vitro metabolism of montelukast by cytochrome P450s and UDP-glucuronosyltransferases. Drug Metabolism and Disposition. Link
-
Chu, X., et al. (2012). Transporter-Mediated Hepatic Uptake Plays an Important Role in the Pharmacokinetics and Drug-Drug Interactions of Montelukast. Clinical Pharmacology & Therapeutics. Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Transporter-Mediated Hepatic Uptake Plays an Important Role in the Pharmacokinetics and Drug-Drug Interactions of Montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Formation of Montelukast Acyl-β-D-glucuronide by UGT Isoforms
This guide provides a detailed comparison of the catalytic activity of various UDP-glucuronosyltransferase (UGT) isoforms in the formation of montelukast acyl-β-D-glucuronide. It is intended for researchers, scientists, and professionals in drug development seeking to understand the metabolic pathways of montelukast and design appropriate in vitro studies. The information presented herein is synthesized from peer-reviewed experimental data to ensure scientific integrity and practical applicability.
Introduction: The Metabolic Fate of Montelukast
Montelukast is a selective and potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist widely prescribed for the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by metabolic clearance. While oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C8, CYP2C9, and CYP3A4, is a known pathway, direct conjugation via glucuronidation represents a significant route of elimination.[2][3]
Glucuronidation, a phase II metabolic reaction, involves the covalent addition of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. This process, catalyzed by UGT enzymes, increases the water solubility of the drug, facilitating its excretion. For montelukast, which contains a carboxylic acid group, this results in the formation of montelukast acyl-β-D-glucuronide.[2][3] Understanding which specific UGT isoforms are responsible for this reaction is critical for predicting drug-drug interactions (DDIs) and explaining interindividual variability in patient response.
This guide will dissect the contributions of various UGT isoforms to montelukast glucuronidation, provide a robust experimental protocol for in vitro assessment, and discuss the clinical and research implications of these findings.
Comparative Analysis of UGT Isoform Activity
Extensive in vitro screening using a panel of recombinant human UGT enzymes has been conducted to pinpoint the key contributors to montelukast glucuronidation. The data unequivocally demonstrates that one isoform, UGT1A3 , is predominantly responsible for the formation of both montelukast acyl-β-D-glucuronide and a minor, novel ether-glucuronide.[2][3]
Other major UGT isoforms expressed in the liver, such as UGT1A1 and UGT1A9, which are known to metabolize carboxylic acids, show no significant activity towards montelukast.[4][5] This high degree of selectivity has profound implications for the drug's metabolic profile.
Summary of UGT Isoform Performance
The following table summarizes the relative contributions of various UGT isoforms to the formation of montelukast glucuronides based on in vitro experiments with expressed human UGTs.
| UGT Isoform | Relative Activity in Montelukast Glucuronidation | Source |
| UGT1A3 | High / Predominant | [2][3][4][5] |
| UGT1A1 | Not Significant / Negligible | [4][5] |
| UGT1A4 | Not Significant / Negligible | [2] |
| UGT1A6 | Not Significant / Negligible | [2] |
| UGT1A7 | Not Significant / Negligible | [2] |
| UGT1A8 | Not Significant / Negligible | [2] |
| UGT1A9 | Not Significant / Negligible | [4][5] |
| UGT1A10 | Not Significant / Negligible | [2] |
| UGT2B4 | Not Significant / Negligible | [2] |
| UGT2B7 | Not Significant / Negligible | [2] |
| UGT2B10 | Not Significant / Negligible | [2] |
| UGT2B15 | Not Significant / Negligible | [2] |
| UGT2B17 | Not Significant / Negligible | [2] |
Kinetic Parameters for UGT1A3-Mediated Glucuronidation
Kinetic analyses performed with both human liver microsomes (HLMs) and recombinant UGT1A3 confirm its high affinity and capacity for montelukast glucuronidation.
| System | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint, μL/min/mg protein) | Source |
| Human Liver Microsomes (Average) | Acyl-glucuronide | ~1.3 | ~154 | ~116 | [2] |
| Recombinant UGT1A3 | Acyl-glucuronide | ~1.97 | 145.1 | 73.5 | [2] |
| Recombinant UGT1A3 | M-glucuronide (ether) | ~0.37 | 2.86 | 7.78 | [2] |
Experimental Protocol: In Vitro Montelukast Glucuronidation Assay
This section provides a detailed, self-validating protocol for assessing the formation of montelukast acyl-β-D-glucuronide using recombinant human UGT enzymes or human liver microsomes (HLMs).
Causality Behind Experimental Choices
-
Enzyme Source: Recombinant UGTs are used to determine the activity of specific isoforms, while HLMs provide a more physiologically relevant system reflecting the combined activity of all hepatic enzymes.
-
Cofactor Concentration: A high concentration of UDPGA (e.g., 5 mM) is used to ensure that it is not a rate-limiting factor in the reaction, allowing for accurate determination of the enzyme's kinetics with respect to the drug substrate.[2][6]
-
Incubation Conditions: The temperature (37°C) and pH (7.4) are set to mimic physiological conditions.[2] Linearity with respect to time and protein concentration must be established to ensure that initial velocity conditions are measured.[2]
-
Reaction Termination: Acetonitrile is used to simultaneously stop the enzymatic reaction by precipitating proteins and to extract the analyte and internal standard for analysis.[7]
-
Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to accurately quantify the formation of the glucuronide metabolite.[2][7]
Materials and Reagents
-
Montelukast sodium salt
-
Montelukast-d6 (Internal Standard)
-
Recombinant human UGT isoforms (e.g., UGT1A3 from a commercial supplier) or pooled Human Liver Microsomes (HLMs)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (for mobile phase)
-
Purified water
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer containing 5 mM MgCl₂, pH 7.4.
-
Prepare stock solutions of montelukast and the internal standard in a suitable solvent like methanol.
-
Prepare a fresh stock solution of the cofactor UDPGA in purified water.
-
-
Incubation Procedure:
-
For screening across multiple UGTs: In a microcentrifuge tube, combine the following in order:
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the system to reach thermal equilibrium.
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM.[2] The final incubation volume is typically 100-200 µL.
-
Note: When using HLMs, alamethicin may be required to disrupt the microsomal membrane and expose the enzyme's active site, though this is not needed for most commercial recombinant UGT preparations.[2][8]
-
-
Reaction Termination and Sample Preparation:
-
Incubate the reaction mixture for a predetermined linear time (e.g., 30 minutes) at 37°C.[2]
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (e.g., Montelukast-d6).
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase, typically consisting of ammonium formate buffer and acetonitrile, to separate montelukast from its glucuronide metabolite.[7]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions for montelukast, its glucuronide, and the internal standard.[7]
-
Quantify the amount of montelukast acyl-β-D-glucuronide formed by comparing its peak area to that of the internal standard against a standard curve.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro montelukast glucuronidation assay.
Implications for Drug Development and Clinical Practice
The identification of UGT1A3 as the primary enzyme for montelukast glucuronidation carries several important implications.
Drug-Drug Interactions (DDIs)
The metabolism of montelukast is susceptible to interactions with drugs that inhibit or induce UGT1A3. For instance, gemfibrozil, a lipid-lowering agent, is known to markedly increase plasma concentrations of montelukast.[9] While this interaction has often been attributed to gemfibrozil's potent inhibition of CYP2C8, it also inhibits UGT1A3 in vitro, suggesting a dual mechanism for this significant DDI.[10] Researchers must consider the potential for UGT1A3-mediated interactions when co-administering other drugs.
Pharmacogenomics and Interindividual Variability
Genetic polymorphisms in the UGT1A3 gene can lead to significant differences in enzyme activity, affecting montelukast clearance. A comprehensive pharmacogenomic study identified that the UGT1A32* allele is associated with increased UGT1A3 expression, leading to a reduced area under the plasma concentration-time curve (AUC) for montelukast and an increased AUC for its acyl-glucuronide metabolite.[4][11][12] This genetic variability can explain a portion of the high interindividual differences observed in montelukast pharmacokinetics and patient response.[4][13]
Metabolic Pathway and Potential Interactions
The following diagram illustrates the central role of UGT1A3 in montelukast metabolism and highlights a key potential drug-drug interaction.
Caption: Montelukast metabolic pathways and sites of inhibition by gemfibrozil.
Conclusion
The formation of montelukast acyl-β-D-glucuronide is catalyzed almost exclusively by the UGT1A3 isoform. This high specificity distinguishes it from many other drugs that are substrates for multiple UGTs. This knowledge is crucial for accurately predicting metabolic clearance, assessing the risk of drug-drug interactions, and understanding the impact of pharmacogenetic variations on therapeutic outcomes. The provided in vitro protocol offers a reliable framework for researchers to further investigate these interactions and explore the metabolism of new chemical entities that may share this pathway.
References
-
Al-Majdoub, Z. M., et al. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 43(12), 1905-1916. [Link]
-
Hirvensalo, P., et al. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 104(1), 158-168. [Link]
-
Hirvensalo, P., et al. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. PubMed. [Link]
-
Hirvensalo, P., et al. (2017). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. BioKB. [Link]
-
Hirvensalo, P., et al. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. ResearchGate. [Link]
-
Al-Majdoub, Z. M., et al. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. BioKB. [Link]
-
Hirvensalo, P., et al. (2018). Comprehensive pharmacogenomic study reveals an important role of UGT1A3 in montelukast pharmacokinetics. Helda - University of Helsinki. [Link]
-
Marques, C., et al. (2022). Leukotrienes vs. Montelukast – Activity, Metabolism, and Toxicity Hints for Repurposing. Preprints.org. [Link]
-
ClinPGx. Summary annotation for UGT1A31, UGT1A32; montelukast; Asthma. ClinPGx. [Link]
-
Marques, C., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. MDPI. [Link]
-
Al-Hashedi, S. A., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC. [Link]
-
Al-Majdoub, Z. M. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450S and UDP-Glucuronosyltransferases. IU Indianapolis ScholarWorks. [Link]
-
Dr.Oracle. (2025). Does montelukast have any drug interactions?. Dr.Oracle. [Link]
-
Al-Hashedi, S. A., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC. [Link]
-
Yang, X. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. FDA. [Link]
-
Patel, D. P., et al. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. PMC. [Link]
-
Miners, J. O., et al. (2017). Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs). PubMed. [Link]
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
- 9. droracle.ai [droracle.ai]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
A Senior Application Scientist's Guide to the Relative Quantification of Montelukast Acyl-β-D-glucuronide and Other Metabolites
This guide provides an in-depth technical comparison of methodologies for the relative quantification of Montelukast acyl-β-D-glucuronide (M1) and other key metabolites. It is designed for researchers, scientists, and drug development professionals seeking to establish robust bioanalytical assays for these compounds. The focus is on providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system for reliable and reproducible results.
Introduction: The Metabolic Landscape of Montelukast
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, undergoes extensive metabolism following oral administration[1][2]. While the parent drug is the primary active moiety, understanding the profile and quantity of its metabolites is crucial for a comprehensive assessment of its disposition, potential for drug-drug interactions, and overall safety profile. In studies with therapeutic doses, plasma concentrations of Montelukast's metabolites are often undetectable at a steady state in both adults and pediatric patients[1]. However, detailed in vitro and in vivo studies have identified several key metabolic pathways.
Montelukast is metabolized by both cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs)[1][3]. The primary oxidative metabolites include Montelukast sulfoxide (M2) and various hydroxylated forms (M3, M5a, M5b, M6), catalyzed mainly by CYP2C8, CYP2C9, and CYP3A4[1][3]. Concurrently, Montelukast can undergo direct glucuronidation to form Montelukast acyl-β-D-glucuronide (M1), a major metabolite, primarily catalyzed by UGT1A3[3][4]. Given that Montelukast and its metabolites are almost exclusively excreted via bile, with less than 0.2% recovered in urine, biliary analysis provides significant insight into its metabolic fate[1][2].
The following diagram illustrates the primary metabolic pathways of Montelukast.
Caption: Primary metabolic pathways of Montelukast.
The Bioanalytical Challenge of Acyl Glucuronides
The quantification of acyl glucuronides, such as M1, presents a significant analytical challenge due to their inherent instability[5][6]. These metabolites can undergo hydrolysis back to the parent drug (aglycone) and pH-dependent intramolecular migration[5]. This instability can occur ex vivo in biological matrices, leading to an underestimation of the acyl glucuronide and an overestimation of the parent drug[5]. Therefore, careful sample handling and preparation are paramount for accurate quantification.
Comparative Analysis of Quantification Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Montelukast and its metabolites[3][7][8][9][10][11][12][13][14]. The following sections compare critical aspects of developing a robust LC-MS/MS method for this purpose.
Sample Preparation: A Critical Step for Accuracy
The choice of sample preparation technique is crucial for minimizing the degradation of M1 and ensuring accurate quantification.
| Technique | Principle | Advantages | Disadvantages | Recommendation for M1 Analysis |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and cost-effective. | May not remove all matrix components, leading to ion suppression. Potential for analyte degradation if not performed quickly at low temperatures. | Suitable for initial screening but requires careful optimization (e.g., ice-cold solvent, immediate processing) to minimize M1 hydrolysis. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Cleaner extracts than PPT, reducing matrix effects. | More time-consuming and requires larger solvent volumes. Optimization of pH and solvent is critical. | Can be effective, but the pH of the aqueous phase must be carefully controlled (acidic pH to stabilize the acyl glucuronide) to prevent degradation. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and matrix components for a solid sorbent. | Provides the cleanest extracts, minimizing matrix effects and improving sensitivity. | More complex and expensive than PPT and LLE. Method development can be time-consuming. | Highly Recommended. A weak anion exchange (WAX) or mixed-mode sorbent can effectively retain the acidic M1 and allow for efficient removal of interferences. Elution with an acidic organic solvent will help maintain stability. |
Expert Insight: For the relative quantification of M1, immediate sample stabilization upon collection is critical. This can be achieved by collecting blood samples in tubes containing an esterase inhibitor and immediately acidifying the plasma to a pH of ~4-5.
Chromatographic Separation: Resolving Isomers and Metabolites
Effective chromatographic separation is essential to distinguish Montelukast from its metabolites and any potential isobaric interferences.
| Parameter | Alternative 1: C18 Column | Alternative 2: C8 Column | Rationale and Recommendation |
| Stationary Phase | Octadecyl silane (highly hydrophobic). | Octyl silane (less hydrophobic than C18). | A C18 column generally provides excellent retention and resolution for moderately non-polar compounds like Montelukast and its metabolites[9]. A C8 column can also be used and may offer shorter retention times[8]. The choice depends on the specific metabolite profile and the need to resolve isomers. For resolving the parent drug from its various metabolites, a C18 column is a robust starting point. |
| Mobile Phase | Acetonitrile or Methanol with an acidic modifier (e.g., 0.1% formic acid). | Acetonitrile or Methanol with an acidic modifier (e.g., 0.1% formic acid). | An acidic mobile phase is crucial for good peak shape and for maintaining the stability of the acyl glucuronide during the chromatographic run. A gradient elution is typically required to separate the more polar glucuronide from the less polar parent drug and oxidative metabolites within a reasonable run time. |
| Flow Rate | 0.2 - 0.5 mL/min for analytical columns. | 0.2 - 0.5 mL/min for analytical columns. | The flow rate should be optimized in conjunction with the column dimensions and particle size to achieve optimal separation efficiency and analysis time. |
Mass Spectrometric Detection: Sensitivity and Selectivity
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification[7][10][12].
| Parameter | Description | Typical Values for Montelukast & M1 | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode | ESI is well-suited for polar and ionizable compounds. Positive ion mode is generally used for Montelukast and its metabolites, as they can be readily protonated[3][7][10]. |
| Precursor Ion (Q1) | The m/z of the protonated molecule [M+H]+. | Montelukast: m/z 586.2; M1: m/z 762.2 | These values correspond to the monoisotopic mass of the protonated parent drug and its glucuronide conjugate. |
| Product Ion (Q3) | A characteristic fragment ion generated by collision-induced dissociation (CID). | Montelukast: m/z 422.2; M1: m/z 586.2 (loss of glucuronic acid) | The transition from the precursor to the product ion is highly specific and forms the basis of MRM quantification. For M1, the neutral loss of the glucuronic acid moiety (176 Da) is a characteristic fragmentation pathway. |
| Internal Standard (IS) | A stable isotope-labeled version of the analyte (e.g., Montelukast-d6). | Montelukast-d6 | The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response, leading to more accurate and precise quantification[7][9][11]. |
Experimental Protocols
The following protocols provide a starting point for the relative quantification of Montelukast acyl-β-D-glucuronide.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol is designed to generate Montelukast metabolites, including M1, in a controlled in vitro system.
Caption: Workflow for in vitro metabolism studies.
Step-by-Step Protocol:
-
Activate Human Liver Microsomes (HLMs): Dilute HLMs in 0.1 M Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Add alamethicin to a final concentration of 50 µg/mg protein and incubate on ice for 15 minutes with gentle agitation every 5 minutes[3].
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the activated HLMs (final concentration 0.25 mg/mL), Montelukast (e.g., 1 µM), and 0.2 M sodium phosphate buffer (pH 7.4) to a final volume of 150 µL.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction: To study oxidative metabolism, add 50 µL of an NADPH-generating system. To study glucuronidation, add 50 µL of UDPGA (uridine 5'-diphospho-glucuronic acid) to a final concentration of 5 mM.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes). Linearity of metabolite formation with respect to time and protein concentration should be established in preliminary experiments[3].
-
Termination: Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard (e.g., Montelukast-d6).
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines a general method for the analysis of Montelukast and its metabolites.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | ESI Positive |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Montelukast and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Montelukast | 586.2 | 422.2 |
| Montelukast-d6 (IS) | 592.2 | 428.2 |
| Montelukast acyl-β-D-glucuronide (M1) | 762.2 | 586.2 |
| Montelukast Sulfoxide (M2) | 602.2 | 584.2 |
Note: The exact m/z values for product ions of metabolites other than M1 may need to be optimized based on experimental data.
Data Analysis and Interpretation
For relative quantification, the peak area ratio of the analyte to the internal standard is calculated. In in vitro experiments, the formation of each metabolite can be expressed as a percentage of the total metabolism or as a rate (e.g., pmol/min/mg protein). When comparing different conditions or time points, the relative change in the peak area ratio provides a measure of the change in the metabolite concentration.
It is important to note that without an authentic chemical standard for each metabolite, the quantification is relative, as the ionization efficiency of each metabolite may differ from that of the parent drug[6].
Conclusion
The relative quantification of Montelukast acyl-β-D-glucuronide and other metabolites is a complex but achievable task with careful consideration of the bioanalytical challenges. The use of a robust sample preparation method, such as SPE, combined with a well-optimized LC-MS/MS method is essential for obtaining reliable and reproducible data. The protocols and comparative analyses provided in this guide offer a solid foundation for researchers to develop and validate their own methods for studying the metabolism of Montelukast.
References
-
Cardoso, J. D. O., Oliveira, R. V., Lu, J., & Desta, Z. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 43(9), 1394–1403. [Link]
-
Patel, S. F. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4640. [Link]
-
Bio-Montelukast Product Monograph. (2021, August 17). [Link]
-
Argikar, U. A., & Roberts, A. D. (2017). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 45(10), 1085–1096. [Link]
-
Li, W., & Jia, X. (2015). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. AAPS J, 17(5), 1075–1085. [Link]
-
Alma-Brevil, P., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. International Journal of Molecular Sciences, 23(17), 9603. [Link]
-
Hasso, M. (2023). Montelukast. In: StatPearls. StatPearls Publishing. [Link]
-
Joseph, P., Srinivas, C. K., Kumar, A., Banerjee, S., & Vyas, S. (2020). Development of a cost-effective and highly selective bioanalytical method for the analysis of Montelukast in plasma using LC-MS/MS. Agilent Technologies. [Link]
-
Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. [Link]
-
Sahu, S., et al. (2019). Simultaneous determination of levocetirizine dihydrochloride and montelukast sodium in human plasma by LC–MS/MS: development, validation, and application to a human pharmacokinetic study in. AKJournals, 66(3), 257-267. [Link]
-
Al-Shehri, M. M. (2022). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 18(9), 833-841. [Link]
-
Kim, Y. G., et al. (2011). Pharmacokinetic Analysis of Montelukast in Healthy Korean Volunteers by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical Investigation, 41(5), 289-294. [Link]
-
Al-Shehri, M. M., et al. (2014). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science, 52(7), 634-641. [Link]
-
Abdel-Ghany, M. F., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of the Brazilian Chemical Society, 25(3), 452-461. [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. ijpsr.com [ijpsr.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. akjournals.com [akjournals.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. scispace.com [scispace.com]
- 13. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Montelukast as a Selective In Vitro Probe for UGT1A3 Activity
In the landscape of drug metabolism, the focus has historically been dominated by cytochrome P450 (CYP) enzymes. However, the critical role of non-CYP pathways, particularly UDP-glucuronosyltransferases (UGTs), is now unequivocally recognized by the scientific and regulatory communities. The latest harmonized guidelines, such as ICH M12, emphasize the need to characterize UGT-mediated metabolism, especially when it constitutes a major elimination pathway for a new drug candidate.[1][2] This has intensified the need for well-validated, selective in vitro tools to probe the activity of specific UGT isoforms.
Among these, UGT1A3 stands out for its role in the glucuronidation of bile acids, steroids, and various xenobiotics.[3][4][5] However, identifying a truly selective probe for UGT1A3 is challenging due to the broad and often overlapping substrate specificities among UGT isoforms.[6][7] This guide provides an in-depth validation of montelukast as a selective probe for UGT1A3, comparing its performance against other alternatives and furnishing detailed experimental protocols for its application.
The Metabolic Profile of Montelukast: A Tale of Two Pathways
Montelukast was initially investigated and even recommended as a probe for CYP2C8.[8][9] Indeed, its metabolism involves several P450 enzymes; CYP2C8 and CYP2C9 are principally responsible for hydroxylation, while CYP3A4 handles sulfoxidation.[10] This complex CYP-mediated metabolism would, at first glance, appear to disqualify montelukast as a selective probe for any single enzyme.
However, a deeper investigation into its phase II metabolism reveals a compelling case for its specificity. Montelukast also undergoes direct glucuronidation at its carboxylic acid group to form an acyl-glucuronide, and at its hydroxyl group to form an ether-glucuronide.[8][11] Crucially, extensive in vitro studies using a panel of 13 expressed human UGT enzymes have demonstrated that both of these glucuronide metabolites are formed exclusively by UGT1A3 .[8][9][10][12][13] This finding is the cornerstone of its validation.
Furthermore, pharmacokinetic studies in healthy volunteers have shown that genetic variants in the UGT1A3 gene, such as the UGT1A3*2 allele, significantly impact montelukast clearance and the plasma concentrations of its metabolites.[14][15][16] This in vivo evidence strongly corroborates the in vitro findings, confirming that the UGT1A3 pathway is not a minor, ancillary route but a pharmacokinetically significant one.[14][15]
Comparative Analysis: Montelukast vs. Alternative UGT1A3 Probes
The utility of a probe substrate is best assessed by comparison. While several compounds have been proposed for UGT1A3, they often come with significant limitations in selectivity.
| Probe Substrate | Specific UGT1A3 Reaction | Selectivity & Limitations | Analytical Method | Recommendation |
| Montelukast | Acyl & Ether Glucuronidation | High: Glucuronidation is exclusive to UGT1A3.[8][10] Parent drug is also metabolized by CYPs, requiring specific monitoring of glucuronide products. | LC-MS/MS | Recommended: Excellent specificity for the glucuronidation reaction. Clinically relevant substrate. |
| Chenodeoxycholic Acid (CDCA) | Acyl Glucuronidation | Limited: Also a substrate for UGT1A1 and UGT1A8, complicating data interpretation in mixed-enzyme systems like HLM.[7][17] | LC-MS/MS | Use with Caution: Best suited for recombinant enzyme systems. Not ideal for HLM or hepatocytes without chemical inhibition. |
| Desacetylcinobufagin (DACB) | 16-O-Glucuronidation | High: Reported to be a highly selective substrate for UGT1A3, with 3-O-glucuronidation being specific for UGT1A4.[7] | LC-MS/MS | Promising Alternative: A strong candidate, though less clinically characterized than montelukast. |
| Sulindac Sulfone | Unknown | Used as a substrate in commercial UGT1A3 inhibition assay kits.[18] Limited public data on cross-reactivity with other UGTs. | LC-MS/MS | Requires Validation: Further independent validation of its selectivity is needed. |
Causality Behind the Recommendation: The key to using montelukast effectively is to disregard the parent compound's disappearance and instead focus on the rate of formation of its specific glucuronide metabolites . Because this conversion is exclusively catalyzed by UGT1A3, it provides a direct and unambiguous measure of the enzyme's activity, even in complex biological matrices like human liver microsomes (HLM) where CYP enzymes are also active.
Experimental Validation Protocols
The following protocols represent self-validating systems for assessing UGT1A3 activity. They are designed for trustworthiness, providing clear, actionable steps for researchers.
Protocol 1: Determination of Montelukast Glucuronidation Kinetics in Human Liver Microsomes
This experiment establishes the kinetic parameters (Km and Vmax) of UGT1A3-mediated montelukast metabolism.
1. Reagents & Materials:
-
Human Liver Microsomes (pooled, mixed-gender)
-
Montelukast (≥98% purity)
-
Montelukast-acyl-glucuronide analytical standard
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Magnesium Chloride (MgCl2)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid (Stopping Solution)
-
Internal Standard (e.g., Zafirlukast) in stopping solution
2. Experimental Workflow:
3. Step-by-Step Methodology:
-
Microsome Activation: On ice, pre-incubate HLM (final concentration 0.5 mg/mL) with alamethicin (final concentration 50 µg/mL) in phosphate buffer for 15 minutes. Alamethicin permeabilizes the microsomal membrane, ensuring UDPGA access to the UGT active site.
-
Incubation Setup: In a 96-well plate, combine the activated HLM solution, phosphate buffer, and MgCl2 (final concentration 5 mM). Add varying concentrations of montelukast (e.g., 0.1 µM to 100 µM).
-
Pre-incubation: Equilibrate the plate at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Start the reaction by adding a pre-warmed solution of UDPGA (final concentration 5 mM). The total incubation volume is typically 200 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 45 minutes), ensuring the reaction is within the linear range for product formation.
-
Reaction Termination: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Monitor the specific mass transition for montelukast-acyl-glucuronide against a standard curve prepared with the analytical standard.
-
Data Analysis: Plot the velocity (pmol/min/mg protein) versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
Protocol 2: Screening for UGT1A3 Inhibition Using Montelukast
This protocol assesses the potential of a new chemical entity (NCE) to inhibit UGT1A3 activity.
1. Reagents & Materials:
-
All reagents from Protocol 1.
-
Test Inhibitor (NCE)
-
Known UGT1A3 Inhibitor (Positive Control, e.g., Quinidine[18])
-
Vehicle Control (e.g., DMSO)
2. Step-by-Step Methodology:
-
Setup: Follow steps 1-3 from Protocol 1. However, use a single, fixed concentration of montelukast set at or near its Km value (determined in Protocol 1). This ensures assay sensitivity to competitive inhibitors.
-
Inhibitor Addition: Add the NCE over a range of concentrations (e.g., 0.1 to 50 µM). Include wells for a vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Reaction & Analysis: Proceed with steps 4-8 from Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition at each NCE concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Authoritative Recommendations
The body of evidence strongly supports the validation of montelukast as a selective and reliable in vitro probe for UGT1A3 activity. Its primary limitation—metabolism by CYP enzymes—is effectively overcome by employing an LC-MS/MS analytical endpoint that specifically quantifies the formation of its UGT1A3-exclusive glucuronide metabolites.
For researchers in drug development, montelukast offers a clinically relevant and mechanistically sound tool for:
-
Reaction Phenotyping: Identifying the role of UGT1A3 in a new drug's metabolism.
-
Drug-Drug Interaction (DDI) Screening: Assessing a new drug's potential to inhibit UGT1A3, in line with regulatory expectations from bodies like the FDA and EMA.[19][20]
When conducting these studies, the use of recombinant UGT1A3 provides the cleanest system, while assays in human liver microsomes offer a more holistic view of hepatic metabolism. In either case, the specific and robust nature of montelukast glucuronidation makes it an invaluable asset for characterizing the function of UGT1A3.
References
-
Fahmi, O. A., et al. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 44(8), 1299-1309. [Link]
-
Fahmi, O. A., et al. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. BioKB. [Link]
-
Backman, J. T., et al. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 104(1), 158-168. [Link]
-
Deng, J., et al. (2013). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. Molecules, 18(12), 14647-14668. [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-516. [Link]
-
Marques, C., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. International Journal of Molecular Sciences, 23(17), 9693. [Link]
-
ClinPGx. Summary annotation for UGT1A31, UGT1A32; montelukast; Asthma (level 3 Metabolism/PK). [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]
-
Fujiwara, R., et al. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 7, 393. [Link]
-
GeneCards. UGT1A3 Gene - UDP Glucuronosyltransferase Family 1 Member A3. [Link]
-
National Center for Biotechnology Information. UGT1A3 UDP glucuronosyltransferase family 1 member A3 [Homo sapiens (human)]. [Link]
-
Evotec. (2024). ICH M12 2024 vs EMA 2013 DDI Guidance. What's New?. [Link]
-
PharmaJen. UGT1A1 and UGT1A3: Decoding the Mysteries of Human Microsomal Enzymes. [Link]
-
U.S. Food and Drug Administration. (2022). M12 Drug Interaction Studies. [Link]
-
Backman, J. T., et al. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 104(1), 158-168. [Link]
-
ResearchGate. Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: Validation and its application to a human pharmacokinetic study. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
Charles River Laboratories. Drug-drug Interaction Studies for Regulatory Submission. [Link]
-
European Paediatric Translational Research Infrastructure. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. [Link]
-
Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. [Link]
-
Drug Metabolism and Disposition. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. [Link]
-
PubMed. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. [Link]
-
Reynolds, K. S. Updates on ICH Efficacy Related Guidelines: M12, Drug Interaction Studies. [Link]
-
Ge, G. B., et al. (2015). Identifying and applying a highly selective probe to simultaneously determine the O-glucuronidation activity of human UGT1A3 and UGT1A4. Scientific Reports, 5, 9894. [Link]
-
PubMed. (2018). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. [Link]
-
Wikipedia. UGT1A3. [Link]
-
Evotec. UGT Inhibition. [Link]
-
Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]
-
ResearchGate. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver. [Link]
-
ResearchGate. Boxplots of the effects of UGT1A32, *3, and 6 haplotypes on UGT1A3.... [Link]
-
PubMed. (2006). Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver. [Link]
-
Marques, C., et al. (2022). Leukotrienes vs. Montelukast – Activity, Metabolism, and Toxicity Hints for Repurposing. Preprints.org. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH M12 2024 vs EMA 2013 DDI Guidance. What’s New? - Evotec [evotec.com]
- 3. genecards.org [genecards.org]
- 4. UGT1A3 UDP glucuronosyltransferase family 1 member A3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. UGT1A3 - Wikipedia [en.wikipedia.org]
- 6. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying and applying a highly selective probe to simultaneously determine the O-glucuronidation activity of human UGT1A3 and UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UGT Inhibition | Evotec [evotec.com]
- 19. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
Comparative Guide to the Influence of CYP450 Inhibition on Montelukast Acyl-β-D-Glucuronide Formation
A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals
In the landscape of drug metabolism, the interplay between oxidative and conjugative pathways presents a critical area of investigation for predicting drug-drug interactions (DDIs) and ensuring patient safety. Montelukast, a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis, undergoes a complex metabolic journey involving both cytochrome P450 (CYP) mediated oxidation and direct glucuronidation by UDP-glucuronosyltransferases (UGTs). A key metabolite, Montelukast acyl-β-D-glucuronide, is formed through the direct conjugation of the parent drug. Understanding how inhibition of CYP enzymes influences the extent of this glucuronidation pathway is paramount for predicting potential DDIs.
This guide provides a comparative analysis of the effects of various CYP inhibitors on the formation of Montelukast acyl-β-D-glucuronide. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for researchers to replicate and expand upon these findings.
The Metabolic Crossroads of Montelukast: Oxidation vs. Glucuronidation
Montelukast is primarily metabolized in the liver. Its metabolic fate is a balance between two major routes:
-
Oxidative Metabolism: Primarily mediated by CYP2C8, with minor contributions from CYP3A4 and CYP2C9. This pathway leads to the formation of hydroxylated metabolites.
-
Glucuronidation: A direct conjugation reaction catalyzed by UGT enzymes, leading to the formation of Montelukast acyl-β-D-glucuronide.
The critical question for drug interaction specialists is whether the inhibition of the primary oxidative pathway (CYP2C8) shunts montelukast metabolism towards the glucuronidation pathway, thereby increasing the formation of its acyl-β-D-glucuronide metabolite.
Comparative Analysis of CYP Inhibitor Effects
In vitro studies utilizing human liver microsomes (HLMs) are the gold standard for investigating the metabolic fate of xenobiotics.[1][2][3] These systems contain a rich complement of both CYP and UGT enzymes, allowing for the simultaneous evaluation of oxidative and conjugative metabolism.
The Dominance of CYP2C8 in Montelukast Oxidation
A substantial body of evidence points to CYP2C8 as the primary enzyme responsible for the oxidative metabolism of montelukast.[4][5][6] In vivo studies have shown that co-administration of montelukast with gemfibrozil, a potent CYP2C8 inhibitor, results in a significant increase in montelukast plasma concentrations.[5] Specifically, gemfibrozil increased the area under the curve (AUC) of montelukast by 4.3-fold.[5] This profound interaction underscores the critical role of CYP2C8 in montelukast clearance.
In contrast, the potent CYP3A4 inhibitor itraconazole had no significant effect on the pharmacokinetics of montelukast.[4][5] This finding suggests that while CYP3A4 may play a minor role in the formation of some secondary metabolites, it is not a major determinant of overall montelukast disposition.[4][5]
Shunting Towards Glucuronidation: The Impact of CYP2C8 Inhibition
With CYP2C8 established as the dominant oxidative pathway, its inhibition would logically be expected to increase the proportion of montelukast available for direct glucuronidation. Experimental data supports this hypothesis.
A study by Karonen et al. investigated the effects of gemfibrozil on montelukast metabolism and found that inhibition of CYP2C8 significantly impaired the formation of the primary oxidative metabolite, M6.[5] While this study did not directly quantify the formation of Montelukast acyl-β-D-glucuronide, the substantial decrease in oxidative clearance strongly implies a metabolic shift towards the UGT-mediated pathway.
Further in vitro work has demonstrated that direct glucuronidation may play a more significant role in the overall metabolism of montelukast than previously thought, potentially exceeding the contribution of P450-mediated oxidation.[1][2][3] The primary UGT isoform responsible for the formation of Montelukast acyl-β-D-glucuronide has been identified as UGT1A3.[1][2][3]
The following table summarizes the key enzymes involved in montelukast metabolism and the observed effects of their inhibition.
| Enzyme | Primary Role in Montelukast Metabolism | Effect of Inhibition on Montelukast PK | Implied Effect on Acyl-β-D-Glucuronide Formation |
| CYP2C8 | Major oxidative pathway, formation of M6 metabolite.[4][5][6] | Significant increase in montelukast exposure (4.3-fold with gemfibrozil).[5] | Increase |
| CYP3A4 | Minor oxidative pathway, formation of M5a/b metabolites.[4][5] | No significant effect on montelukast exposure with itraconazole.[4][5] | Negligible |
| CYP2C9 | Minor contributor to oxidative metabolism.[7][8] | Not extensively studied with selective inhibitors in vivo. | Likely minor |
| UGT1A3 | Direct glucuronidation to form Montelukast acyl-β-D-glucuronide.[1][2][3] | Not applicable (this is the target pathway). | Directly responsible for formation |
Experimental Protocols
To enable researchers to investigate these interactions, we provide the following detailed protocols for in vitro assays using human liver microsomes.
Protocol 1: In Vitro Incubation for Montelukast Metabolism in Human Liver Microsomes
This protocol is designed to assess the formation of Montelukast acyl-β-D-glucuronide in the presence and absence of CYP inhibitors.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Montelukast
-
CYP Inhibitors (e.g., Gemfibrozil for CYP2C8, Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9)
-
UDP-glucuronic acid (UDPGA)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of montelukast and CYP inhibitors in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a working solution of UDPGA in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium Phosphate Buffer (to final volume)
-
HLMs (final concentration typically 0.25-0.5 mg/mL)
-
CYP inhibitor (or vehicle control) - pre-incubate for 10-15 minutes at 37°C if a time-dependent inhibitor is used.
-
Montelukast (at desired concentration, e.g., 1 µM)
-
-
-
Initiate Reactions:
-
Pre-warm the incubation mixtures at 37°C for 5 minutes.
-
To initiate the oxidative and conjugative reactions, add both the NADPH regenerating system and UDPGA.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Terminate Reactions:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to quantify the parent drug (montelukast) and the metabolite of interest (Montelukast acyl-β-D-glucuronide).
-
Protocol 2: LC-MS/MS Analysis of Montelukast and its Acyl-β-D-Glucuronide
A robust and sensitive analytical method is crucial for accurate quantification.
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate montelukast from its glucuronide metabolite.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Montelukast: Precursor ion -> Product ion (e.g., m/z 586.2 -> 422.2)
-
Montelukast acyl-β-D-glucuronide: Precursor ion -> Product ion (e.g., m/z 762.2 -> 586.2)
-
Internal Standard: A stable isotope-labeled analog is recommended.
-
Data Analysis:
-
Construct calibration curves for both montelukast and its glucuronide metabolite using authentic standards.
-
Calculate the concentration of the metabolite in each sample.
-
Compare the rate of formation of Montelukast acyl-β-D-glucuronide in the presence of different CYP inhibitors to the vehicle control.
Visualizing the Metabolic and Inhibitory Pathways
To further clarify the complex interactions governing montelukast metabolism, the following diagrams illustrate the key pathways and the experimental workflow.
Caption: Metabolic pathways of montelukast and the inhibitory effect of gemfibrozil.
Caption: Experimental workflow for assessing CYP inhibitor effects on montelukast glucuronidation.
Conclusion and Future Directions
The available evidence strongly indicates that the inhibition of CYP2C8, the primary oxidative enzyme in montelukast metabolism, leads to a significant metabolic shift towards the formation of Montelukast acyl-β-D-glucuronide. This has important implications for predicting drug-drug interactions, as co-administration of montelukast with potent CYP2C8 inhibitors is likely to increase the exposure to both the parent drug and its glucuronide conjugate.
For drug development professionals, these findings highlight the importance of considering the interplay between Phase I and Phase II metabolic pathways when evaluating DDI potential. Future research should focus on quantifying the extent of this metabolic shunting in more detail, both in vitro and in vivo. Additionally, investigating the potential for genetic polymorphisms in UGT1A3 to influence the disposition of montelukast, particularly in the context of CYP2C8 inhibition, would provide a more complete picture of the factors contributing to inter-individual variability in response to this widely used therapeutic agent.
References
-
Cardoso, J. de O., Oliveira, R. V., Lu, J. B. L., & Desta, Z. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 43(12), 1905–1916. [Link]
-
Bio-Knowledge Base. (n.d.). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Retrieved from [Link]
-
Cardoso, J. de O., Oliveira, R. V., Lu, J. B. L., & Desta, Z. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450S and UDP-Glucuronosyltransferases. IU Indianapolis ScholarWorks. [Link]
-
Chiba, M., Xu, X., Nishime, J. A., Balani, S. K., & Lin, J. H. (1997). Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans. Drug Metabolism and Disposition, 25(9), 1022–1031. [Link]
-
Hirvensalo, P., et al. (2021). Comprehensive pharmacogenomic study reveals an important role of UGT1A3 in montelukast pharmacokinetics. Clinical and Translational Science, 14(3), 966-976. [Link]
-
ClinPGx. (n.d.). Montelukast. Retrieved from [Link]
-
Karonen, T., et al. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology, 73(4), 596-605. [Link]
-
Karonen, T., et al. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology, 73(4), 596-605. [Link]
-
Marques, C., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Pharmaceuticals, 15(8), 1039. [Link]
-
Karonen, T. (2014). Pharmacokinetics of montelukast and zafirlukast as affected by cyp inhibitors. University of Helsinki. [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102035. [Link]
-
Filppula, A. M. (2014). Role of CYP2C8 in the metabolism of montelukast and imatinib : Studies in vitro, in silico and in humans. CORE. [Link]
-
Hirvensalo, P., et al. (2021). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical and Translational Science, 14(3), 966-976. [Link]
-
Taylor & Francis Online. (n.d.). Glucuronidation – Knowledge and References. Retrieved from [Link]
-
Kiiski, I., et al. (2021). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. Talanta, 223, 121731. [Link]
Sources
- 1. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
A Senior Application Scientist's Guide to the Bioanalysis of Montelukast Acyl-β-D-glucuronide: A Head-to-Head Comparison of LC-MS/MS Platforms
Introduction: The Challenge of Montelukast and its Reactive Metabolite
Montelukast is a widely prescribed leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.[1][2] Like many carboxylic acid-containing drugs, a significant pathway in its metabolism is the formation of an acyl-β-D-glucuronide (MLG) conjugate.[1][3][4] This metabolite, formed by the action of UGT1A3 enzymes, has been identified in human bile and is a critical component of montelukast's metabolic profile.[3][4]
However, the bioanalysis of MLG is far from straightforward. Acyl glucuronides are a class of reactive metabolites known for their inherent instability.[5][6] They can undergo pH-dependent intramolecular rearrangement (acyl migration) to form positional isomers and hydrolysis back to the parent drug, montelukast.[6][7][8] This instability presents a significant analytical challenge, as failure to control these transformations can lead to inaccurate quantification of both the metabolite and the parent drug, with profound implications for pharmacokinetic and safety assessments.[6]
This guide provides an in-depth comparison of the primary LC-MS/MS platforms used for the analysis of MLG—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS)—offering field-proven insights to help researchers select the optimal technology for their specific analytical goals.
The Instability of Montelukast Acyl-β-D-glucuronide: A Mechanistic View
The primary analytical hurdle in MLG quantification is its chemical lability. At physiological or neutral pH, the acyl group can migrate from its initial 1-β-O-acyl position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid moiety. This process, known as acyl migration, results in the formation of multiple, more stable isomers that can be difficult to chromatographically resolve and may exhibit different ionization efficiencies. Furthermore, MLG and its isomers can hydrolyze, reverting to the parent drug, montelukast. This can artificially inflate the measured concentration of the active pharmaceutical ingredient.[7][8]
Caption: The chemical instability of Montelukast Acyl-β-D-glucuronide (MLG), showing pathways for acyl migration to form positional isomers and hydrolysis back to the parent drug, Montelukast.
Sources
- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Personal protective equipment for handling Montelukast acyl-b-D-glucuronide
Operational Standards for Handling Reactive Metabolites in Drug Development
Core Directive & Compound Profile
Montelukast acyl-β-D-glucuronide is not merely a reference standard; it is a chemically reactive metabolite implicated in the idiosyncratic toxicity mechanisms of carboxylic acid-containing drugs. Unlike the stable parent drug (Montelukast Sodium), this acyl glucuronide possesses an electrophilic center capable of covalent binding to nucleophilic protein residues (transacylation) and undergoing pH-dependent isomerization (acyl migration).
Operational Consequence: Standard laboratory safety protocols for Montelukast are insufficient . Handling this compound requires protocols that mitigate both biological exposure (due to potency) and chemical instability (due to reactivity).
Hazard Identification Summary
| Parameter | Classification | Critical Note |
| Parent Potency (OEL) | 40 µg/m³ (OEB 3) | Based on Montelukast Sodium (Organon/Merck data). |
| Metabolite Hazard | Reactive Intermediate | Capable of forming protein adducts (sensitization risk). |
| Reproductive Toxicity | Category 2 (H361) | Suspected of damaging fertility or the unborn child.[1] |
| Chemical Instability | High | Susceptible to hydrolysis and acyl migration in aqueous/alkaline media. |
Risk Assessment & Control Banding
Due to the reactive nature of the acyl glucuronide moiety, this compound is assigned to Control Band 3 (Enhanced) . While the pharmacological potency aligns with the parent, the potential for covalent binding necessitates stricter dermal protection.
Personal Protective Equipment (PPE) Matrix
Rationale: The primary risk is inhalation of potent dust and dermal absorption leading to sensitization.
| Protection Layer | Specification | Operational Logic |
| Respiratory | P3 / N100 or PAPR | Mandatory if handling outside a certified fume hood. In a hood, no respirator is required unless a spill occurs. |
| Primary Dermal | Double Nitrile Gloves | Outer: 5 mil (minimum). Inner: 2-4 mil. Change immediately upon splash. |
| Secondary Dermal | Tyvek® Lab Coat | Disposable, wrist-fitted cuffs. Do not use cotton coats (retention risk). |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for powders that are eye irritants. |
| Engineering | Class II BSC or Fume Hood | Face velocity: 0.5 m/s (100 fpm). Use a static-dissipative balance enclosure. |
Operational Protocol: Handling & Solubilization
Scientific Constraint: Acyl glucuronides undergo rapid acyl migration (isomerization) in neutral-to-basic aqueous buffers. Strict pH and temperature control is required to maintain standard integrity.
Workflow Visualization
The following diagram outlines the critical path to prevent compound degradation and operator exposure.
Caption: Operational workflow emphasizing moisture control and solvent selection to prevent degradation and exposure.
Step-by-Step Methodology
1. Preparation & Equilibration
-
Context: Cold containers opened immediately in humid air cause condensation. Water catalyzes hydrolysis of the glucuronide bond.
-
Action: Remove the vial from the freezer (-20°C). Place in a desiccator and allow to warm to room temperature (approx. 30 mins) before opening.
2. Weighing (The Critical Hazard Point)
-
Engineering Control: Perform all weighing inside a certified Fume Hood or Powder Containment Enclosure.
-
Static Control: Use an anti-static gun or ionizer bar. Montelukast salts and metabolites are often electrostatic; static can cause powder to "jump," creating an inhalation hazard.
-
Technique: Weigh by difference into a pre-tared vial. Do not use a spatula directly on the stock material if possible; tap gently.
3. Solubilization
-
Solvent Choice: Dissolve immediately in 100% DMSO or Methanol.
-
Why? Acyl glucuronides are relatively stable in organic solvents but degrade rapidly in water.
-
-
Concentration: Aim for a high-concentration stock (e.g., 10 mM) to minimize volume handling.
4. Preparation of Working Solutions
-
The "Migration" Trap: If diluting into aqueous buffer for an assay, ensure the buffer pH is acidic (pH 4.5 - 6.0) .
-
Avoid: Phosphate Buffered Saline (PBS) at pH 7.4 for prolonged periods. At pH 7.4, the acyl group migrates to the 2, 3, and 4 positions, invalidating the standard purity.
-
Timeline: Use aqueous working solutions within 4 hours or keep on ice.
Decontamination & Disposal
Since the primary hazard mechanism is the reactivity of the acyl-glucuronide bond, chemical deactivation is possible.
Decontamination Solution
To clean the balance and work area, use a two-step process:
-
Solubilize: Wipe with 70% Methanol (to dissolve the lipophilic drug moiety).
-
Hydrolyze (Deactivate): Wipe with 0.1 M NaOH (Sodium Hydroxide).
-
Mechanism:[2] Alkaline conditions rapidly hydrolyze the reactive acyl glucuronide back to the parent drug (Montelukast) and free glucuronic acid. While Montelukast remains potent, the reactive protein-binding capability is neutralized.
-
-
Final Clean: Rinse with water to remove caustic residue.
Waste Categorization
-
Solid Waste: Dispose of vials, gloves, and weigh boats as Hazardous Pharmaceutical Waste (Incineration required).
-
Liquid Waste: Solvent waste streams. Do not pour down the drain.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[3] Do not use alcohol (enhances absorption). |
| Eye Contact | Rinse with water for 15 minutes.[3] Seek medical attention immediately (irritant). |
| Inhalation | Move to fresh air.[2][3][4] Monitor for respiratory irritation (asthma-like symptoms). |
| Spill (Powder) | Do not sweep. Wet wipe with methanol-dampened pads to prevent dust generation. |
References
-
Organon & Co. (2021).[4][5] Safety Data Sheet: Montelukast Tablet Formulation. Retrieved from [Link] (Verified via search).
- Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug Safety. Annual Reports in Medicinal Chemistry.
- Shipkova, M., et al. (2003).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
